molecular formula C8H18O B103523 2,5-Dimethyl-3-hexanol CAS No. 19550-07-3

2,5-Dimethyl-3-hexanol

Cat. No.: B103523
CAS No.: 19550-07-3
M. Wt: 130.23 g/mol
InChI Key: SNKTZHPOKPYBPT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95420. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylhexan-3-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKTZHPOKPYBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70871300
Record name 2,5-Dimethylhexan-3-ol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19550-07-3
Record name 2,5-Dimethyl-3-hexanol
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Record name 2,5-Dimethylhexan-3-ol
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Record name 2,5-Dimethyl-3-hexanol
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Record name 2,5-Dimethylhexan-3-ol
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Foundational & Exploratory

Spectroscopic Analysis of 2,5-Dimethyl-3-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-3-hexanol, a significant organic compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4m1HH-3 (CH-OH)
~1.8m1HH-2 (CH)
~1.6m1HH-5 (CH)
~1.2m2HH-4 (CH₂)
~0.9d6HC-1, C-1' (CH₃)₂
~0.9d6HC-6, C-6' (CH₃)₂
(variable)br s1HOH

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppmCarbon Atom
~78C-3 (CH-OH)
~42C-5 (CH)
~34C-2 (CH)
~30C-4 (CH₂)
~23C-6, C-6' (CH₃)₂
~18C-1, C-1' (CH₃)₂
Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3360Strong, BroadO-H stretch (alcohol)
~2950StrongC-H stretch (alkane)
~1470MediumC-H bend (alkane)
~1100StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The compound has a molecular weight of 130.23 g/mol .[1]

m/zRelative IntensityAssignment
130Low[M]⁺ (Molecular Ion)
115Moderate[M-CH₃]⁺
87High[M-C₃H₇]⁺ (α-cleavage)
71Moderate[C₅H₁₁]⁺
43High (Base Peak)[C₃H₇]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm diameter)

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently vortex the mixture until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typically, a single scan is sufficient due to the high sensitivity of proton NMR.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using its infrared absorption spectrum.

Materials:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residue.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.

  • Sample Application:

    • Using a clean pipette, place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Syringe for sample injection

  • Volatile solvent (e.g., dichloromethane (B109758) or methanol) for sample dilution

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent. The concentration should be approximately 1 mg/mL.

  • Instrument Setup:

    • Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to ensure proper separation and elution of the compound.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and detector voltage.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample solution into the GC injection port.

    • The sample is vaporized and carried through the GC column, where it is separated from the solvent and any impurities.

    • As the this compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

  • Data Analysis:

    • Analyze the resulting mass spectrum.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Identify the base peak, which is the most intense peak in the spectrum.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information. Common fragmentation pathways for alcohols include α-cleavage and dehydration.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample Dissolve Dissolve in Appropriate Solvent (e.g., Deuterated Solvent for NMR) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Process_NMR Process NMR Data (FT, Phasing, Calibration) NMR->Process_NMR Process_IR Process IR Data (Background Correction) IR->Process_IR Process_MS Process MS Data MS->Process_MS Analyze_NMR Analyze NMR Spectra (Chemical Shift, Multiplicity, Integration) Process_NMR->Analyze_NMR Structure Structure Elucidation & Verification Analyze_NMR->Structure Analyze_IR Analyze IR Spectrum (Functional Group Identification) Process_IR->Analyze_IR Analyze_IR->Structure Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) Process_MS->Analyze_MS Analyze_MS->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Molecular weight and formula of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 2,5-Dimethyl-3-hexanol, detailing its core molecular properties, a representative experimental protocol for its analysis, and a logical workflow for purity assessment.

Core Molecular Data

This compound is a secondary alcohol. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₈H₁₈O[1][2][3][4][5]
Molecular Weight 130.23 g/mol [2][4][5][6]
IUPAC Name 2,5-dimethylhexan-3-ol[1]
CAS Registry Number 19550-07-3[1][3]

Experimental Protocols

The characterization and quantification of this compound in a given sample matrix are critical for quality control and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for this purpose due to its high resolution and sensitivity.

Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To determine the purity of a this compound sample and identify any potential impurities.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Hexane, GC grade)

  • Internal Standard (IS) (e.g., Dodecane), if quantitative analysis is required

  • Helium (carrier gas), 99.999% purity

  • Autosampler vials with septa

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the substance and dissolving it in 10 mL of the chosen solvent in a volumetric flask.

  • Prepare a working solution by diluting the stock solution 1:100 with the solvent in a new volumetric flask.

  • If using an internal standard for quantification, add a known concentration of IS to the working solution.

  • Transfer 1 mL of the final working solution into an autosampler vial.

5. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-350 m/z.

6. Data Analysis:

  • Purity Assessment: Integrate the peak area of this compound and all other impurity peaks in the total ion chromatogram (TIC). Calculate the area percentage of the main peak relative to the total area of all peaks.

  • Impurity Identification: Analyze the mass spectrum of each impurity peak. Compare the obtained spectra with a reference library (e.g., NIST) to tentatively identify the structures of the impurities.

Visualized Workflow

The following diagram illustrates a standard logical workflow for the quality control and purity verification of a synthesized or procured batch of this compound.

G cluster_0 Phase 1: Sample Reception & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Decision cluster_3 Phase 4: Final Disposition A Receive This compound Batch B Log Sample & Assign Lot Number A->B C Prepare Sample for Analysis (Dilution) B->C D GC-MS Analysis C->D E FTIR Spectroscopy C->E F NMR Spectroscopy C->F G Process Data & Compare to Specs D->G E->G F->G H Review Impurity Profile G->H I Decision Point H->I J Pass Spec? I->J K Release Batch for Use J->K Yes L Reject Batch & Investigate J->L No

References

Solubility characteristics of 2,5-Dimethyl-3-hexanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Characteristics of 2,5-Dimethyl-3-hexanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a branched-chain secondary alcohol. A thorough understanding of its solubility is essential for its application in organic synthesis, formulation development, and as a specialty chemical intermediate. This document outlines the predicted solubility of this compound in various organic solvents, details established experimental protocols for solubility determination, and presents visual workflows and conceptual diagrams to elucidate key principles.

Predicted Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, by leveraging its physicochemical properties and the known behavior of structurally similar eight-carbon (C8) alcohols, a robust predicted solubility profile can be established.

This compound (C₈H₁₈O, Molar Mass: 130.23 g/mol ) possesses a polar hydroxyl (-OH) group and a significant nonpolar, branched alkyl structure. This amphiphilic nature dictates its solubility based on the principle of "like dissolves like." The hydroxyl group can participate in hydrogen bonding with polar solvents, while the hydrocarbon portion favors interactions with nonpolar solvents.

Below is a table summarizing the predicted solubility of this compound in representative classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscibleThe hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong, favorable interactions with small polar protic solvents.
Isopropanol, n-ButanolMiscibleWhile the hydrocarbon chain of these solvents is larger, they are still capable of significant hydrogen bonding, ensuring miscibility.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateSoluble to MiscibleThese solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound. The absence of aprotic solvent hydrogen bond donation is offset by dipole-dipole interactions.
Acetonitrile, Dimethylformamide (DMF)SolubleThese highly polar aprotic solvents will dissolve this compound due to dipole-dipole interactions, though they may be less effective than other polar aprotics with more accommodating structures.
Nonpolar Hexane, Heptane, Toluene, Carbon TetrachlorideSoluble to MiscibleThe dominant nonpolar C8 hydrocarbon structure of this compound leads to favorable van der Waals forces with nonpolar solvents, resulting in high solubility or complete miscibility.
Ethers Diethyl EtherMiscibleDiethyl ether has a slight polarity and can act as a hydrogen bond acceptor, while its alkyl groups interact favorably with the hydrocarbon portion of this compound.

Experimental Protocols for Solubility Determination

For precise quantification of solubility, the following experimental methodologies are recommended.

Gravimetric Method for Quantitative Solubility Determination

This method is a reliable approach for determining the solubility of a liquid solute in a liquid solvent by measuring the mass of the solute in a saturated solution.

Materials and Apparatus:

  • This compound

  • Selected Organic Solvent

  • Analytical Balance (±0.0001 g)

  • Thermostatic Bath or Water Bath

  • Sealed Vials or Flasks

  • Micropipettes

  • Evaporating Dish or Beaker

  • Drying Oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a distinct second phase of the solute confirms saturation.

    • Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Extraction:

    • Allow the mixture to stand undisturbed at a constant temperature until the phases have clearly separated.

    • Carefully extract a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated micropipette, ensuring no undissolved solute is transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the extracted sample to a pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (approximately 160-170 °C) to evaporate the solvent.

    • Once the solvent has evaporated, cool the dish in a desiccator to prevent moisture absorption before weighing.

    • Continue the drying and weighing cycle until a constant mass is achieved.

  • Calculation of Solubility:

    • Record the final mass of the evaporating dish with the residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish.

    • Express the solubility in grams of solute per 100 mL of solvent or other appropriate units.

Spectroscopic Method (UV-Vis or IR)

This method is suitable if this compound exhibits a unique and quantifiable absorbance at a specific wavelength where the solvent is transparent.

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard at the predetermined wavelength.

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Extract a sample of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution.

Chromatographic Method (HPLC or GC)

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for accurate solubility determination, especially in complex mixtures.

Procedure:

  • Method Development:

    • Develop a suitable HPLC or GC method to separate and quantify this compound.

  • Calibration:

    • Prepare and analyze a series of standard solutions to create a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Prepare a saturated solution and extract a sample of the supernatant.

    • Dilute the sample with a known volume of solvent.

    • Inject the diluted sample into the chromatograph and determine the concentration from the calibration curve.

Visualizing Experimental and Conceptual Frameworks

Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification Methods A Select Solvent and Temperature B Add Excess Solute to Solvent A->B C Equilibrate (Agitate for 24-48h) B->C D Separate Phases (Centrifuge/Settle) C->D E Extract Supernatant D->E F Quantify Solute Concentration E->F G Gravimetric F->G H Spectroscopic F->H I Chromatographic F->I J Calculate and Report Solubility G->J H->J I->J

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces and physicochemical properties, as depicted below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center Solubility of This compound A Polar -OH Group (Hydrogen Bonding) A->center Increases solubility in polar solvents B Nonpolar C8 Alkyl Chain (van der Waals Forces) B->center Increases solubility in nonpolar solvents C Branched Structure (Steric Effects) C->center May affect packing and interactions D Polarity (Protic vs. Aprotic) D->center E Hydrogen Bonding Capacity E->center F Molecular Size and Shape F->center G Temperature G->center Generally increases solubility H Pressure (for gaseous solutes) H->center Less significant for liquids

Caption: Key factors influencing the solubility of this compound in organic solvents.

Health and Safety Precautions for 2,5-Dimethyl-3-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2,5-Dimethyl-3-hexanol (CAS No: 19550-07-3), a flammable liquid and irritant. Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following hazards:

  • Flammable Liquid: Poses a fire hazard.[1]

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Damage: Can cause serious and potentially irreversible eye damage.[2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValueReference
Molecular Formula C8H18O[2][3]
Molecular Weight 130.23 g/mol [2][3]
CAS Number 19550-07-3[2][3]
Appearance Colorless to Almost Colorless Clear Liquid[4]
Boiling Point 65 °C at 15 mmHg
Flash Point 59 °C
Density Approximately 0.844 g/mL (estimated)[1]
Vapor Pressure Data not readily available
Occupational Exposure Limits Not established[5][6]

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and equipment.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as oxidizing agents.

  • Store in a designated flammable liquids storage cabinet.

Experimental Protocol: Distillation of this compound

This protocol outlines the safe procedure for the distillation of this compound.

Objective: To purify this compound by simple distillation.

Materials:

  • This compound (impure)

  • Round-bottom flask

  • Distillation head

  • Condenser

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Boiling chips

  • Thermometer

  • Clamps and stands

  • Tubing for cooling water

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus inside a chemical fume hood.[7]

    • Ensure all glassware is free of cracks and defects.

    • Place a magnetic stir bar and a few boiling chips into the round-bottom flask.

    • Add the impure this compound to the flask, filling it to no more than two-thirds of its capacity.[8]

    • Connect the distillation head, condenser, and receiving flask, ensuring all joints are securely sealed.

    • Insert the thermometer into the distillation head, with the bulb positioned just below the side arm leading to the condenser.[8]

    • Connect the cooling water tubing to the condenser, with water entering at the lower inlet and exiting from the upper outlet.[9]

    • Secure the entire apparatus with clamps and stands.

  • Distillation Process:

    • Turn on the cooling water to the condenser.[9]

    • Begin stirring the liquid in the round-bottom flask.

    • Gradually apply heat to the flask using the heating mantle.

    • Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the liquid.

    • Collect the distillate in the receiving flask as it condenses.

    • Continuously monitor the distillation process. Never distill to dryness.[7]

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

    • Turn off the cooling water.

    • Carefully disassemble the apparatus.

    • Transfer the purified this compound to a properly labeled storage container.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following workflow outlines the procedure for responding to a chemical spill of this compound.

Spill_Response_Workflow Start Spill Occurs Assess Assess the Spill (Size, Location, Hazards) Start->Assess MinorSpill Minor Spill (<1 Liter, Contained) Assess->MinorSpill Small & Controllable MajorSpill Major Spill (>1 Liter, Uncontained, Fire Risk) Assess->MajorSpill Large or Uncontrollable Alert Alert Personnel in Immediate Area MinorSpill->Alert Evacuate Evacuate Area Activate Alarm MajorSpill->Evacuate PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->PPE ContactEHS Contact Emergency Services & EHS Evacuate->ContactEHS Isolate Isolate the Spill (Use Absorbent Material) PPE->Isolate Ventilate Ensure Proper Ventilation (Fume Hood) Isolate->Ventilate Cleanup Clean Up Spill with Absorbent Pads Ventilate->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose End Spill Response Complete Dispose->End

Chemical Spill Response Workflow

Disposal Considerations

All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Collect in a properly labeled, sealed container for chemical waste disposal.

References

A Technical Guide to 2,5-Dimethyl-3-hexanol: Commercial Availability and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, and detailed synthetic protocols for 2,5-Dimethyl-3-hexanol (CAS No. 19550-07-3). This secondary alcohol is a valuable building block in organic synthesis, finding applications in the development of novel chemical entities.

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The purity and available quantities vary by supplier, and it is recommended to consult the respective company for the most current information and to request a certificate of analysis for lot-specific data.

SupplierProduct NumberPurityAvailable Quantities
Sigma-AldrichS437425Not specified; sold as part of a collection of rare chemicals. Buyer assumes responsibility for purity confirmation.1g
TCI America (via Fisher Scientific)D1969>97.0% (GC)[1][2]5mL, 25mL[1][3]
Santa Cruz Biotechnologysc-254457Not specified; for research use only.[4]Contact for details
CymitQuimica3B-D1969>97.0% (GC)5ml, 25ml
Lab Pro Inc.D1969-25MLMin. 97.0% (GC)[3]25mL[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental work.

PropertyValue
CAS Number 19550-07-3[2][4][5]
Molecular Formula C₈H₁₈O[4][5]
Molecular Weight 130.23 g/mol [4][5]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 159-161 °C (lit.)
Density 0.820 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.420 (lit.)

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are detailed below. These protocols are based on established organic chemistry principles and literature precedents for the synthesis of structurally similar secondary alcohols.

Method 1: Synthesis via Grignard Reaction

This is a widely applicable method for the formation of carbon-carbon bonds and the synthesis of alcohols. In this case, the reaction of isopropylmagnesium bromide with isobutyraldehyde (B47883) will yield the desired product.

Reaction Scheme:

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 2-bromopropane in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve isobutyraldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by fractional distillation.

Method 2: Reduction of 2,5-Dimethyl-3-hexanone

This method involves the reduction of the corresponding ketone, 2,5-Dimethyl-3-hexanone, using a suitable reducing agent such as sodium borohydride (B1222165). This is often a milder and more straightforward procedure than the Grignard synthesis.

Reaction Scheme:

Materials:

  • 2,5-Dimethyl-3-hexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or ethanol

  • Diethyl ether or dichloromethane (B109758)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 2,5-Dimethyl-3-hexanone in methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully add 1 M HCl to quench the excess sodium borohydride and neutralize the solution.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

    • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude this compound by fractional distillation.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Starting Materials (e.g., Grignard Reagents, Ketones) reaction Chemical Synthesis (Grignard Reaction or Reduction) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Fractional Distillation) concentration->purification analysis Product Characterization (GC-MS, NMR, IR) purification->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Synthetic Methods

The following diagram illustrates the relationship between the two primary synthetic methods described.

Synthetic_Methods grignard_reagents Isopropylmagnesium Bromide + Isobutyraldehyde grignard_synthesis Grignard Synthesis grignard_reagents->grignard_synthesis ketone 2,5-Dimethyl-3-hexanone reduction Reduction (e.g., NaBH4) ketone->reduction product This compound grignard_synthesis->product reduction->product

References

Technical Guide: NIST WebBook Data for 3-Hexanol, 2,5-dimethyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the publicly available data for 3-Hexanol, 2,5-dimethyl- from the National Institute of Standards and Technology (NIST) Chemistry WebBook. The information is structured to be a practical resource for researchers, scientists, and professionals in drug development, offering readily accessible quantitative data, detailed experimental methodologies, and visual representations of key processes.

Compound Identification

IdentifierValue
Chemical Formula C₈H₁₈O[1][2][3][4]
Molecular Weight 130.2279[1][2][3][4]
IUPAC Name 2,5-dimethylhexan-3-ol[1][2][3][4]
Other Names 3-Hexanol, 2,5-dimethyl-; 2,5-Dimethyl-3-hexanol[1][2][3][4]
CAS Registry Number 19550-07-3[1][2][3][4]
IUPAC Standard InChI InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3[1][2][3][4]
IUPAC Standard InChIKey SNKTZHPOKPYBPT-UHFFFAOYSA-N[1][2][3][4]

Quantitative Data

The following sections present the quantitative data available for 3-Hexanol, 2,5-dimethyl- in the NIST Chemistry WebBook, organized into clear, accessible tables.

Mass Spectrometry Data (Electron Ionization)

The mass spectrum for 3-Hexanol, 2,5-dimethyl- was obtained via electron ionization. The following table summarizes the major peaks, including their mass-to-charge ratio (m/z) and relative intensity.

Mass-to-Charge (m/z)Relative Intensity (%)
4185
43100
5570
5795
7160
8750
1125
1301
Infrared Spectroscopy Data

The gas-phase infrared spectrum of 3-Hexanol, 2,5-dimethyl- is available in the NIST WebBook. The table below lists the prominent absorption bands and their corresponding frequencies.

Wavenumber (cm⁻¹)Transmittance (%)Assignment (Tentative)
296065C-H stretch (alkane)
147080C-H bend (alkane)
137085C-H bend (alkane)
110075C-O stretch (secondary alcohol)
363090O-H stretch (free)
Phase Change Data

The NIST WebBook provides the following phase change data for 3-Hexanol, 2,5-dimethyl-.[3]

PropertyValueUnitsMethodReference
Boiling Point (Tboil)431. ± 5.KAverage of 7 valuesN/A
Enthalpy of Vaporization (ΔvapH)55.kJ/mol at 352. KBased on data from 337. to 431. KWilhoit and Zwolinski, 1973

Experimental Protocols

While the NIST WebBook does not provide detailed experimental protocols for the specific data on 3-Hexanol, 2,5-dimethyl-, this section outlines plausible methodologies based on standard analytical techniques.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is a standard method for determining the molecular weight and fragmentation pattern of organic compounds.

Instrumentation: A typical EI-MS experiment would utilize a gas chromatograph coupled to a mass spectrometer (GC-MS). The mass spectrometer could be a quadrupole or time-of-flight analyzer.

Sample Introduction: A dilute solution of 3-Hexanol, 2,5-dimethyl- in a volatile solvent (e.g., dichloromethane (B109758) or methanol) would be injected into the gas chromatograph. The GC would separate the analyte from the solvent and any impurities.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Infrared Spectroscopy (IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation: For a liquid sample like 3-Hexanol, 2,5-dimethyl-, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

Data Acquisition: The prepared sample is placed in the sample holder of the FTIR spectrometer. The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of radiation that passes through the sample at each wavelength.

Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance versus wavenumber) using a Fourier transform. The spectrum reveals the frequencies at which the molecule absorbs infrared radiation, corresponding to its vibrational modes.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of 3-Hexanol, 2,5-dimethyl-.

fragmentation M C8H18O+ (m/z 130) frag1 C7H15O+ (m/z 115) M->frag1 -CH3 frag2 C6H13O+ (m/z 101) M->frag2 -C2H5 frag3 C5H11O+ (m/z 87) M->frag3 -C3H7 frag4 C4H9+ (m/z 57) frag3->frag4 -C2H2O frag5 C3H7+ (m/z 43) frag3->frag5 -C2H4O

Caption: Fragmentation pathway of 3-Hexanol, 2,5-dimethyl-.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_processing Data Processing prep Prepare dilute solution of 3-Hexanol, 2,5-dimethyl- injection Inject sample into GC prep->injection separation Separation in GC column injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (m/z) ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Data Interpretation spectrum->interpretation

Caption: General workflow for GC-MS analysis.

ir_workflow cluster_ir_sample_prep Sample Preparation cluster_ftir FTIR Analysis cluster_ir_data_processing Data Processing ir_prep Prepare thin film of neat liquid on salt plates ir_placement Place sample in FTIR ir_prep->ir_placement ir_scan Acquire interferogram ir_placement->ir_scan ir_transform Fourier Transform ir_scan->ir_transform ir_spectrum Generate IR Spectrum ir_transform->ir_spectrum ir_interpretation Data Interpretation ir_spectrum->ir_interpretation

References

Methodological & Application

Application Notes and Protocol for the Grignard Synthesis of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This protocol details the synthesis of 2,5-dimethyl-3-hexanol, a secondary alcohol, via the nucleophilic addition of isopropylmagnesium bromide to isobutyraldehyde (B47883). This specific synthesis is a representative example of a Grignard reaction and is relevant for the preparation of structurally diverse alcohol building blocks used in medicinal chemistry and materials science. The careful control of reaction conditions is paramount to achieving a high yield and purity of the desired product.

Principle of the Reaction

The synthesis proceeds in two main stages. First, the Grignard reagent, isopropylmagnesium bromide, is prepared by the reaction of 2-bromopropane (B125204) with magnesium metal in an anhydrous ether solvent. The ether stabilizes the organomagnesium species. In the second stage, isobutyraldehyde is added to the freshly prepared Grignard reagent. The nucleophilic isopropyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the isobutyraldehyde. Subsequent acidic work-up protonates the resulting alkoxide to yield the final product, this compound.

Experimental Protocol

Materials:

  • Magnesium turnings

  • 2-Bromopropane (Isopropyl bromide)

  • Isobutyraldehyde

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part A: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel. The entire apparatus must be thoroughly flame-dried or oven-dried and assembled under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions. A drying tube containing calcium chloride is placed at the top of the reflux condenser.

  • Initiation: Place magnesium turnings (2.43 g, 0.10 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: In the dropping funnel, prepare a solution of 2-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color, bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Once the reaction has started, add the remaining 2-bromopropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux gently using a water bath for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should be a cloudy, grayish-brown color.

Part B: Reaction with Isobutyraldehyde

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. In the dropping funnel, place a solution of isobutyraldehyde (7.21 g, 0.10 mol) in 30 mL of anhydrous diethyl ether.

  • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and cautiously add 100 mL of cold, saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. Stir until the salts have dissolved, and two distinct layers are formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine all the ether extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)
MagnesiumMg24.312.430.10
2-BromopropaneC₃H₇Br123.0012.30.10
IsobutyraldehydeC₄H₈O72.117.210.10
Product: this compoundC₈H₁₈O 130.23 --
Physical/Spectroscopic Data for this compound
CAS Number 19550-07-3[1]
Molecular Weight 130.23 g/mol [1]
Boiling Point 159-161 °C (at atmospheric pressure)
Refractive Index ~1.427
Appearance Colorless liquid
IR Spectrum Characteristic broad O-H stretch around 3300-3500 cm⁻¹ and C-H stretches around 2800-3000 cm⁻¹.
¹H NMR Spectrum Expected signals include doublets for the methyl groups, multiplets for the methine protons, and a broad singlet for the hydroxyl proton.
Mass Spectrum Expected fragmentation pattern corresponding to the structure.

Note: The expected yield for this reaction is typically in the range of 60-80%, but can vary depending on the purity of reagents and the strictness of anhydrous conditions.

Experimental Workflow

Grignard_Synthesis cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Aldehyde cluster_workup Part C: Work-up and Purification A1 Assemble and dry glassware under inert gas A2 Add Mg turnings and Iodine A1->A2 A3 Prepare 2-bromopropane in anhydrous ether A2->A3 A4 Initiate reaction and add 2-bromopropane solution dropwise A3->A4 A5 Reflux to complete Grignard formation A4->A5 B1 Cool Grignard reagent to 0 °C A5->B1 Freshly Prepared Isopropylmagnesium Bromide B2 Add isobutyraldehyde solution dropwise B1->B2 B3 Stir at room temperature B2->B3 C1 Quench with saturated NH4Cl solution B3->C1 Reaction Mixture C2 Extract with diethyl ether C1->C2 C3 Wash organic layer C2->C3 C4 Dry with anhydrous MgSO4 C3->C4 C5 Remove solvent via rotary evaporation C4->C5 C6 Purify by fractional distillation C5->C6 Product Product C6->Product Pure this compound

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Application of 2,5-Dimethyl-3-hexanol in Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,5-Dimethyl-3-hexanol as a fragrance ingredient. Due to the limited publicly available data on its specific application in perfumery, this document outlines the standard industry protocols and evaluation methods required to determine its olfactory profile, performance, and suitability in fragrance formulations.

Introduction to this compound

This compound is a secondary alcohol with the chemical formula C8H18O.[1][2][3] While it has been identified as a potential intermediate in the synthesis of fragrances, detailed public information on its organoleptic properties is scarce.[1] Its branched structure may contribute to unique olfactory characteristics, potentially offering interesting nuances to fragrance compositions. The evaluation of any new molecule for use in perfumery requires a systematic approach, including sensory analysis, stability testing, and analytical characterization.

Quantitative Data Summary

The following tables summarize the known physicochemical properties of this compound. This data is crucial for the initial stages of fragrance formulation, aiding in solubility and stability predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19550-07-3[1][2][3][4][5]
Molecular Formula C8H18O[1][2][3][4]
Molecular Weight 130.23 g/mol [2][4]
Appearance Clear, colorless liquid (presumed)[1]
Boiling Point Data not readily available
Vapor Pressure Data not readily available
Solubility Expected to be soluble in nonpolar solvents and ethanol.[1] Limited water solubility.
LogP (Octanol/Water Partition Coefficient) 2.6 (Computed)[2]

Experimental Protocols

The following protocols are standard methodologies for the evaluation of new fragrance materials.

Protocol 1: Olfactory Evaluation (Sensory Analysis)

This protocol outlines the steps for determining the olfactory profile of this compound.

Objective: To characterize the odor profile, intensity, and longevity of this compound.

Materials:

  • This compound

  • Perfumer's alcohol (cosmetic grade ethanol)[6]

  • Glass vials

  • Pipettes

  • Smelling strips

  • Panel of trained sensory analysts[7][8]

Methodology:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in perfumer's alcohol (e.g., 10%, 5%, 1%, and 0.1% by weight). This allows for the assessment of the odor at different concentrations.

  • Initial Olfactory Assessment:

    • Dip a clean smelling strip into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strips to a panel of trained sensory analysts in a well-ventilated, odor-free room.[7]

    • Panelists should independently record their initial impressions of the odor, including top, middle, and base notes, and any specific descriptors (e.g., fruity, floral, woody, etc.).[9]

  • Odor Evolution Over Time (Longevity):

    • Label the smelling strips with the time of dipping.

    • Evaluate the odor of the strips at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).[9]

    • Record any changes in the odor profile and the perceived intensity at each time point. This helps to determine the volatility and substantivity of the material.

  • Data Analysis:

    • Compile the descriptors and intensity ratings from all panelists.

    • Create an odor profile chart summarizing the key characteristics of this compound at different stages of evaporation.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis start Start prep_dilutions Prepare Dilutions (10%, 5%, 1%, 0.1%) start->prep_dilutions initial_assessment Initial Olfactory Assessment (Top Notes) prep_dilutions->initial_assessment longevity_assessment Odor Evolution Assessment (Mid & Base Notes at T1, T2...Tn) initial_assessment->longevity_assessment data_compilation Compile Panelist Data (Descriptors, Intensity) longevity_assessment->data_compilation profile_creation Create Odor Profile Chart data_compilation->profile_creation end End profile_creation->end

Fig. 1: Sensory Evaluation Workflow
Protocol 2: Performance and Stability Testing

This protocol is designed to assess the stability of this compound in a finished product under various environmental conditions.[10][11][12]

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound.

Materials:

  • A base formulation (e.g., a simple hydroalcoholic solution, a lotion base).

  • This compound.

  • Control sample (base formulation without this compound).

  • Test sample (base formulation with a specified concentration of this compound).

  • Climate chambers or ovens for controlled temperature and humidity.[10]

  • UV light cabinet.[10]

  • pH meter, viscometer.

Methodology:

  • Sample Preparation: Prepare a batch of the control and test samples. Package them in the intended final packaging.

  • Accelerated Stability Testing: [10]

    • Store samples under various stress conditions:

      • Elevated Temperature: 45°C for 3 months (to simulate 2 years at room temperature).[13]

      • Freeze-Thaw Cycles: Alternate between -10°C and 25°C for 3-5 cycles (24 hours at each temperature).[10][13]

      • Light Exposure: Place samples in a UV light cabinet for a specified duration to assess photosensitivity.[10]

  • Real-Time Stability Testing: Store samples under normal conditions (e.g., 25°C/60% RH) for the intended shelf life of the product.[10][14]

  • Evaluation: At specified time points (e.g., 1 week, 1 month, 3 months for accelerated testing; 3, 6, 12, 24 months for real-time testing), evaluate the following parameters for both control and test samples:[14]

    • Color: Visual assessment for any changes.

    • Odor: Olfactory assessment for any changes in the fragrance profile.

    • pH: Measurement using a pH meter.

    • Viscosity: Measurement using a viscometer.

    • Phase Separation: Visual inspection for any signs of emulsion instability.

  • Data Analysis: Compare the results of the test sample to the control sample and the initial measurements. Any significant deviation indicates a potential stability issue.

Stability_Testing_Workflow cluster_prep Preparation cluster_testing Testing Conditions cluster_eval Evaluation start Start prep_samples Prepare Control & Test Samples start->prep_samples accelerated Accelerated Testing (High Temp, Freeze-Thaw, UV) prep_samples->accelerated real_time Real-Time Testing (Ambient Conditions) prep_samples->real_time periodic_eval Periodic Evaluation (Color, Odor, pH, Viscosity) accelerated->periodic_eval real_time->periodic_eval data_analysis Data Analysis & Comparison periodic_eval->data_analysis end End data_analysis->end

Fig. 2: Stability Testing Workflow
Protocol 3: Headspace Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the volatile organic compounds (VOCs) in the headspace of a product containing this compound, providing an objective measure of the fragrance profile and its evolution over time.[15][16][17][18]

Objective: To quantitatively analyze the volatile components of a fragrance formulation containing this compound.

Materials:

  • Finished product containing this compound.

  • Headspace vials.

  • Solid-Phase Microextraction (SPME) fibers or dynamic headspace sampler.[16][17][19]

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place a precise amount of the product into a headspace vial and seal it.

  • Headspace Sampling:

    • Equilibrate the vial at a controlled temperature (e.g., 35°C) to allow the volatile compounds to partition into the headspace.

    • Expose an SPME fiber to the headspace for a defined period to adsorb the VOCs. Alternatively, use a dynamic headspace sampler to trap the volatiles.[19]

  • GC-MS Analysis:

    • Inject the adsorbed compounds into the GC-MS system by thermal desorption of the SPME fiber in the injector port.

    • The GC separates the individual components of the vapor phase based on their boiling points and interaction with the column's stationary phase.

    • The MS fragments the eluted components and provides a mass spectrum for each, allowing for their identification by comparison to a spectral library (e.g., NIST).[15]

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to this compound and other fragrance components.

    • Quantify the relative amounts of each component.

    • By performing this analysis at different time points during a stability study, one can objectively measure changes in the fragrance profile.

GCMS_Workflow cluster_prep Sample Preparation cluster_sampling Headspace Sampling cluster_analysis Analysis start Start prep_sample Place Product in Headspace Vial start->prep_sample equilibration Equilibrate Vial at Controlled Temp prep_sample->equilibration spme Adsorb Volatiles onto SPME Fiber equilibration->spme gcms Inject into GC-MS for Separation & Identification spme->gcms data_proc Process Data: Identify & Quantify Peaks gcms->data_proc end End data_proc->end

Fig. 3: Headspace GC-MS Analysis Workflow

Conclusion

While this compound is not a widely documented fragrance ingredient, its chemical structure suggests potential for unique olfactory properties. The application notes and protocols provided here offer a systematic and scientifically rigorous framework for its evaluation. Through comprehensive sensory analysis, stability testing, and analytical characterization, researchers and formulators can determine the true potential of this compound and its suitability for inclusion in novel fragrance compositions. The successful application of these methodologies will ensure both the aesthetic quality and the technical performance of any fragrance product containing this ingredient.

References

Application Note: Gas Chromatography Method for Purity Analysis of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethyl-3-hexanol is a chiral alcohol of interest in various chemical and pharmaceutical research areas.[1] The stereochemistry and purity of this compound are critical parameters that can significantly influence its biological activity and the outcome of developmental studies. Gas chromatography (GC) is a robust and widely used analytical technique for assessing the purity of volatile and semi-volatile compounds such as alcohols.[2][3][4] This application note provides a detailed protocol for the determination of this compound purity using a flexible and reproducible gas chromatography method with flame ionization detection (GC-FID).

Principle

Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[2] In this method, a sample containing this compound is vaporized and carried by an inert gas through a capillary column. The separation of the analyte from its potential impurities is achieved based on differences in their boiling points and interactions with the stationary phase.[2] A Flame Ionization Detector (FID) is employed for the sensitive and quantitative detection of organic analytes.[3][4] The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks.

Experimental Protocol

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: A polar stationary phase column is recommended for the optimal separation of alcohol isomers. A suitable choice is a DB-WAX or CP-WAX 52 CB column (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: High-purity helium or hydrogen.[6]

  • Gases for FID: High-purity hydrogen and air.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Dichloromethane or methanol (B129727) (HPLC grade or higher).

  • Reference Standard: this compound (purity ≥ 97%).[7]

2. Gas Chromatography (GC-FID) Conditions

The following table outlines the recommended instrumental parameters for the GC-FID analysis.

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature220 °C, hold for 5 minutes
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Detector Flame Ionization Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

3. Sample and Standard Preparation

  • Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to obtain a concentration of approximately 10 mg/mL.

  • Sample Solution Preparation: Prepare a solution of the this compound sample to be analyzed at a concentration of approximately 10 mg/mL in the same solvent used for the standard.

  • Internal Standard (Optional): For more precise quantification, an internal standard such as n-propanol can be used.[8][9] If an internal standard is employed, add a consistent and known amount to all standard and sample solutions.

4. Analytical Procedure

  • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Inject 1.0 µL of the solvent blank to ensure no interfering peaks are present.

  • Inject 1.0 µL of the prepared standard solution to determine the retention time of this compound.

  • Inject 1.0 µL of the sample solution.

  • Record the chromatograms and integrate the peaks.

5. Data Analysis and Purity Calculation

The purity of this compound is calculated using the area percent method.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the GC analysis of a this compound sample.

Peak No.Retention Time (min)Peak AreaArea (%)Identification
13.5415,2340.5Impurity A (e.g., residual solvent)
25.8945,7021.5Impurity B (e.g., structural isomer)
37.212,894,46097.5This compound
48.1512,1870.4Impurity C (e.g., by-product)
59.033,0580.1Unknown Impurity
Total 2,970,641 100.0

Workflow Diagram

The following diagram illustrates the logical workflow for the GC purity analysis of this compound.

GC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Acquisition & Analysis cluster_results Results prep_standard Prepare Standard Solution (10 mg/mL) gc_system Equilibrate GC System prep_standard->gc_system prep_sample Prepare Sample Solution (10 mg/mL) prep_sample->gc_system inject_blank Inject Solvent Blank gc_system->inject_blank inject_standard Inject Standard inject_blank->inject_standard inject_sample Inject Sample inject_standard->inject_sample record_chromatogram Record Chromatogram inject_sample->record_chromatogram integrate_peaks Integrate Peaks record_chromatogram->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for GC Purity Analysis of this compound.

Discussion

This GC-FID method provides a reliable and efficient means for determining the purity of this compound. The use of a polar capillary column is crucial for achieving good separation of the main component from structurally similar impurities, such as other alcohol isomers.[5] The temperature program is designed to ensure the elution of all potential impurities within a reasonable analysis time. The FID detector offers high sensitivity and a wide linear range, making it suitable for quantifying both major and minor components.[10] For compounds with chiral centers like this compound, enantiomeric purity may also be a critical parameter. In such cases, a chiral GC column with a cyclodextrin-based stationary phase would be necessary to separate the enantiomers.[1][11][12] This would be a separate method development exercise.

Conclusion

The gas chromatography method detailed in this application note is well-suited for the routine purity assessment of this compound in a research or quality control setting. The protocol is straightforward, and the data analysis is based on established principles of area percent calculation. This method can be readily adapted and validated for specific laboratory requirements.

References

Application Note: Derivatization of 2,5-Dimethyl-3-hexanol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules, such as alcohols, can be challenging. 2,5-Dimethyl-3-hexanol, a secondary alcohol, contains a polar hydroxyl (-OH) group that can lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the GC inlet.[1][2]

Chemical derivatization is a crucial sample preparation step that converts polar, active functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2][3] This process significantly improves chromatographic resolution, peak symmetry, and detection sensitivity.[4] The most common derivatization methods for alcohols in GC analysis are silylation and acylation, which replace the active hydrogen of the hydroxyl group.[1]

This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques to improve its analysis by GC-MS.

Principle of Derivatization

1. Silylation: This is the most widely used method for derivatizing hydroxyl groups.[5] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the alcohol with a non-polar trimethylsilyl (B98337) (TMS) group.[6] This reaction reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility and thermal stability.[4] The resulting TMS-ether is more amenable to GC analysis.

2. Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, typically a highly fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA). This reaction forms a stable, more volatile ester derivative. Fluorinated derivatives are particularly useful as they can enhance sensitivity and generate characteristic fragmentation patterns in the mass spectrometer.[2]

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are often corrosive, moisture-sensitive, and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ether derivative. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reactivity of the BSTFA reagent.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL. If the sample is in an aqueous or protic solvent like methanol, it must be evaporated to complete dryness under a stream of nitrogen before proceeding, as water and alcohols will react with the silylating reagent.[5][6]

  • Reagent Addition: To a 2 mL reaction vial, add 100 µL of the sample solution.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex briefly to mix the contents. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of a trifluoroacetyl ester derivative, which offers high volatility.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Pyridine or Ethyl Acetate (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL. Ensure the sample is completely dry if evaporated from a protic solvent.

  • Reagent Addition: To a 2 mL reaction vial, add 100 µL of the sample solution.

  • Derivatization: Add 100 µL of TFAA and 50 µL of pyridine (which acts as a catalyst and acid scavenger).

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60°C for 20 minutes.

  • Cooling & Evaporation: Allow the vial to cool to room temperature. If desired, the excess reagent and pyridine can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent like hexane (B92381) or ethyl acetate.

  • Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of derivatized this compound. These may need to be optimized for specific instruments and applications.

ParameterRecommended Setting
GC System Agilent GC-MS System or equivalent
Column Low-polarity siloxane-based phase, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
Inlet Split/Splitless, operated in split mode (e.g., 20:1 split ratio)
Inlet Temp 250°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Presentation

The following table summarizes the expected comparative results for the analysis of this compound before and after derivatization. Derivatization is expected to decrease the retention time (due to reduced polarity) and significantly improve peak shape and detector response.

Analyte FormExpected Retention Time (min)Expected Peak ShapeExpected Signal-to-Noise (S/N) Ratio
Underivatized this compound~10.5Broad, TailingLow
TMS-Derivative (Silylated)~8.2Sharp, SymmetricalHigh
TFA-Derivative (Acylated)~7.5Sharp, SymmetricalVery High

Visualizations

Workflow for Derivatization and GC-MS Analysis

G General Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Drydown Evaporate to Dryness (if necessary) Sample->Drydown Reconstitute Reconstitute in Anhydrous Solvent Drydown->Reconstitute Deriv Add Derivatization Reagent (e.g., BSTFA) Reconstitute->Deriv React Heat to Complete Reaction (e.g., 70°C, 30 min) Deriv->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data G Silylation Reaction with BSTFA reactant1 This compound (C8H18O) product TMS-ether Derivative (Volatile & Stable) reactant1->product Reaction (70°C) byproduct Byproducts reactant1->byproduct reactant2 BSTFA (Reagent) reactant2->product reactant2->byproduct

References

Application Notes and Protocols: 2,5-Dimethyl-3-hexanol as a Nonpolar Solvent in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3-hexanol is a branched-chain secondary alcohol with the molecular formula C8H18O.[1] While primarily recognized as a versatile synthetic intermediate in the fragrance, pharmaceutical, and agrochemical industries, its inherent structural and physical properties suggest its potential as a specialized nonpolar solvent in various organic reactions.[1] Its branched structure provides significant steric hindrance, which can influence reaction selectivity and rates.[1] This document provides a comprehensive overview of the potential applications of this compound as a nonpolar solvent, including its physicochemical properties, potential benefits, and protocols for its evaluation in chemical reactions.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application. The key properties of this compound are summarized below and compared with common nonpolar solvents.

PropertyThis compoundn-HexaneToluene
CAS Number 19550-07-3[2]110-54-3108-88-3
Molecular Formula C8H18O[2]C6H14C7H8
Molecular Weight ( g/mol ) 130.23[2]86.1892.14
Boiling Point (°C) ~160-16269111
Density (g/mL) ~0.8210.6550.867
Polarity Nonpolar (due to long alkyl chain)NonpolarNonpolar
Solubility Soluble in nonpolar solvents[1]Soluble in organic solventsSoluble in organic solvents

Potential Applications as a Nonpolar Solvent

The unique combination of a high boiling point, nonpolar character, and significant steric bulk makes this compound a candidate for specific reaction conditions:

  • High-Temperature Reactions: Its high boiling point makes it suitable for reactions requiring elevated temperatures where more volatile solvents like hexane (B92381) or diethyl ether would necessitate high-pressure apparatus.

  • Reactions Requiring Steric Control: The bulky isopropyl and isobutyl groups can influence the stereochemical outcome of a reaction by sterically directing the approach of reagents. This could be advantageous in certain asymmetric syntheses.

  • Grignard and Organometallic Reactions: While alcohols are generally incompatible with Grignard reagents, the significant steric hindrance around the hydroxyl group in this compound might kinetically suppress its reactivity, potentially allowing its use in specific, carefully controlled organometallic reactions. This, however, requires experimental validation.

  • Replacement for Traditional Nonpolar Solvents: In some applications, it could serve as a less volatile and potentially less toxic alternative to solvents like benzene (B151609) or toluene.

Experimental Protocols

Given the limited specific literature on this compound as a solvent, the following protocols are designed as general guidelines for its evaluation in a given chemical reaction.

Protocol 1: General Solvent Screening for a Substitution Reaction (e.g., SN2)

This protocol outlines a method to assess the suitability of this compound as a solvent for a representative SN2 reaction and compare its performance against a standard nonpolar solvent.

Objective: To determine the effect of this compound as a solvent on the yield and reaction rate of the nucleophilic substitution of an alkyl halide.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • This compound (as solvent)

  • A standard nonpolar solvent for comparison (e.g., Toluene)

  • Internal standard for GC analysis (e.g., decane)

  • Reaction vials, heating block, magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vial, add the alkyl halide (1 mmol), nucleophile (1.2 mmol), and the internal standard (0.5 mmol).

    • Add this compound (5 mL) to the vial.

    • Prepare a parallel reaction using the standard nonpolar solvent (Toluene) instead of this compound.

  • Reaction Execution:

    • Heat the reaction mixtures to a predetermined temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Quench the aliquots with water and extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the organic extracts by GC to determine the consumption of the starting material and the formation of the product.

  • Data Analysis:

    • Calculate the reaction yield at each time point for both solvent systems.

    • Compare the reaction rates and final yields obtained in this compound and the standard solvent.

Protocol 2: Evaluation of Miscibility with Common Organic Solvents

Objective: To determine the miscibility of this compound with a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of polar and nonpolar organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, methanol, water)

  • Test tubes or small vials

Procedure:

  • In a series of test tubes, add 1 mL of this compound.

  • To each test tube, add 1 mL of one of the selected organic solvents.

  • Vortex or shake the mixtures vigorously for 30 seconds.

  • Allow the mixtures to stand and observe for the formation of a single homogeneous phase (miscible) or two distinct layers (immiscible).

  • Record the observations in a table.

Visualizations

The following diagrams illustrate key concepts related to the evaluation and properties of this compound as a solvent.

G Workflow for Evaluating a Novel Solvent cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Optimization and Application A Define Reaction of Interest B Identify Required Solvent Properties (Polarity, Boiling Point, etc.) A->B D Initial Suitability Hypothesis B->D C Physicochemical Property Analysis of This compound C->D E Solvent Miscibility and Reactant Solubility Tests D->E F Small-Scale Reaction Screening E->F G Comparison with Standard Solvents F->G H Analysis of Yield, Rate, and Purity G->H I Reaction Condition Optimization (Temperature, Concentration) H->I J Scale-up and Process Viability I->J K Final Application Protocol J->K

Caption: A general workflow for the systematic evaluation of a novel solvent like this compound.

G Structure-Property Relationship of this compound as a Solvent cluster_0 Structural Features cluster_1 Resulting Solvent Properties A This compound Structure B Long, Branched Alkyl Chain (C8) A->B C Secondary Hydroxyl Group (-OH) A->C D Significant Steric Hindrance A->D E Nonpolar Character B->E G High Boiling Point B->G F Protic Nature (Potentially Low Reactivity) C->F H Potential for Stereocontrol D->H

Caption: Relationship between the structural features of this compound and its potential properties as a solvent.

Conclusion

While not a conventional choice, this compound presents an interesting profile for a nonpolar solvent in specialized applications. Its high boiling point, steric bulk, and nonpolar nature warrant investigation in reactions where these properties can be leveraged to improve outcomes or provide a safer alternative to existing solvents. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring the untapped potential of this versatile branched alcohol as a reaction medium. Further experimental work is necessary to fully characterize its performance and define its niche in the landscape of organic solvents.

References

Application Note: Enantioselective Synthesis of (R)-2,5-Dimethyl-3-hexanol via Biocatalytic Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and highly selective method for the synthesis of (R)-2,5-Dimethyl-3-hexanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocol leverages the stereoselectivity of an (R)-selective alcohol dehydrogenase (ADH) for the asymmetric reduction of the prochiral ketone, 2,5-dimethyl-3-hexanone (B45781). This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, often providing high enantiomeric excess (ee) and yield under mild reaction conditions.

Introduction

Chiral alcohols are critical intermediates in the synthesis of many biologically active molecules. The specific stereochemistry of these compounds can significantly impact their pharmacological activity. The enantioselective reduction of prochiral ketones is a direct and effective strategy for accessing enantiopure alcohols. Biocatalytic methods, particularly those employing alcohol dehydrogenases (ADHs), have become powerful tools for these transformations due to their exceptional stereoselectivity and environmentally benign nature.

This protocol focuses on the use of an (R)-selective ADH for the asymmetric reduction of 2,5-dimethyl-3-hexanone to yield (R)-2,5-Dimethyl-3-hexanol. The reaction requires a nicotinamide (B372718) cofactor (e.g., NADPH), which is regenerated in situ using a coupled enzymatic system, making the process economically viable for larger-scale synthesis.

Quantitative Data Summary

While specific data for the biocatalytic reduction of 2,5-dimethyl-3-hexanone is not extensively published, the following table summarizes typical performance data for analogous biocatalytic reductions of sterically similar ketones using (R)-selective alcohol dehydrogenases. This data provides a strong indication of the potential yields and enantioselectivities achievable for the target synthesis.

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
(R)-selective ADH (L. kefir)2,4-Dimethyl-3-hexanone(2R,4S)-2,4-Dimethyl-3-hexanol>95>99[1]
Baker's Yeast (S. cerevisiae)2,2-Dimethyl-1,3-cyclohexanedione(S)-3-Hydroxy-2,2-dimethylcyclohexanoneGood>99[2]
ADH from Lactobacillus brevisα-Halogenated ketones(S)-Halohydrins>99>99[3]

Experimental Protocols

This section provides a detailed methodology for the enantioselective synthesis of (R)-2,5-Dimethyl-3-hexanol using an isolated (R)-selective alcohol dehydrogenase with a cofactor regeneration system. An alternative protocol using whole-cell biocatalysis with Baker's Yeast is also presented.

Protocol 1: Isolated Enzyme System with Cofactor Regeneration

This protocol utilizes a commercially available (R)-selective alcohol dehydrogenase and glucose dehydrogenase (GDH) for NADPH regeneration.

Materials:

  • (R)-selective Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • D-Glucose

  • 2,5-Dimethyl-3-hexanone

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Magnetic stirrer with stir bar

  • pH meter

  • Reaction vessel (e.g., round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution by dissolving D-glucose (1.5 g) in 100 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Cofactor and Enzymes: To the buffered glucose solution, add NADP⁺ (50 mg), (R)-selective ADH (10 mg), and Glucose Dehydrogenase (20 mg). Stir gently until all components are dissolved.

  • Substrate Addition: Dissolve 2,5-dimethyl-3-hexanone (1 g) in a minimal amount of a co-solvent like isopropanol (B130326) (2-3 mL) and add it dropwise to the reaction mixture under continuous stirring.

  • Biotransformation: Seal the reaction vessel and stir the mixture at room temperature (25-30°C) for 24-48 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl.

  • Extraction: Extract the product from the reaction mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure (R)-2,5-Dimethyl-3-hexanol.

Protocol 2: Whole-Cell Biocatalysis with Baker's Yeast

This protocol offers a simpler approach using readily available Baker's Yeast (Saccharomyces cerevisiae).

Materials:

  • Fresh Baker's Yeast

  • D-Glucose

  • 2,5-Dimethyl-3-hexanone

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer with stir bar

  • Cotton plug

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend 20 g of fresh Baker's Yeast in 200 mL of deionized water.

  • Activation: Add 10 g of D-glucose to the yeast suspension and stir at room temperature (25-30°C) for 30 minutes to activate the yeast.[2]

  • Substrate Addition: Dissolve 1 g of 2,5-dimethyl-3-hexanone in a minimal amount of ethanol (B145695) (2-3 mL) and add it dropwise to the activated yeast suspension under continuous stirring.[2]

  • Biotransformation: Seal the flask with a cotton plug and incubate the reaction mixture on a magnetic stirrer at room temperature for 48-72 hours.[2]

  • Work-up and Extraction: After the incubation period, centrifuge or filter the mixture to remove the yeast cells. Saturate the supernatant with NaCl and extract the product with ethyl acetate (3 x 100 mL).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway of Biocatalytic Reduction

Biocatalytic_Reduction cluster_cofactor Cofactor Regeneration Cycle cluster_substrate Substrate Reduction NADPH NADPH Ketone 2,5-Dimethyl-3-hexanone NADPH->Ketone Hydride Transfer NADP NADP+ NADP->NADPH Reduction Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase (GDH) Alcohol (R)-2,5-Dimethyl-3-hexanol Ketone->Alcohol Asymmetric Reduction Alcohol->NADP Cofactor Oxidation ADH (R)-selective ADH

Caption: Biocatalytic cycle for the asymmetric reduction of a ketone.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Buffer, Glucose, NADP+, Enzymes) B 2. Substrate Addition (2,5-Dimethyl-3-hexanone) A->B C 3. Biotransformation (Stirring, 24-48h) B->C D 4. Reaction Work-up (NaCl Saturation) C->D E 5. Product Extraction (Ethyl Acetate) D->E F 6. Drying and Concentration (Na2SO4, Rotary Evaporation) E->F G 7. Purification (Column Chromatography) F->G H Final Product ((R)-2,5-Dimethyl-3-hexanol) G->H

Caption: General workflow for the biocatalytic synthesis of (R)-2,5-Dimethyl-3-hexanol.

References

Application Note and Protocol for the Laboratory-Scale Purification of 2,5-Dimethyl-3-hexanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2,5-Dimethyl-3-hexanol on a laboratory scale using fractional distillation. This method is particularly suited for separating the target alcohol from impurities with close boiling points, which are common in its synthesis.

Introduction

This compound is a secondary alcohol of interest in various fields of chemical research and development. Its synthesis, commonly achieved through a Grignard reaction between isobutyraldehyde (B47883) and a sec-butyl magnesium halide, can result in a crude product containing unreacted starting materials, byproducts, and the corresponding ketone. Achieving high purity of this compound is often crucial for its intended application. Fractional distillation is a robust technique for purifying this alcohol by exploiting differences in the boiling points of the components in the mixture.

Data Presentation

A comprehensive understanding of the physical properties of this compound and its potential impurities is essential for a successful purification. The following tables summarize key quantitative data.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol [1]
Boiling Point (atm) 150-152 °C
Boiling Point (15 mmHg) 65 °C[2][3]
Density ~0.82 g/cm³[2]
Refractive Index ~1.422-1.425[2]
CAS Number 19550-07-3[4]

Table 2: Boiling Points of Potential Impurities

CompoundMolecular FormulaBoiling Point (°C)Rationale for Presence
IsobutyraldehydeC₄H₈O63-64[1][4][5][6][7]Unreacted starting material
sec-Butyl bromideC₄H₉Br91[2][8][9][10]Unreacted starting material
Diethyl etherC₄H₁₀O34.6Common Grignard solvent
Tetrahydrofuran (THF)C₄H₈O66Common Grignard solvent
2,5-Dimethyl-3-hexanoneC₈H₁₆O148[11]Oxidation product of the alcohol
3,4-DimethylhexaneC₈H₁₈~118Wurtz coupling byproduct

The close boiling points of this compound and its potential ketone impurity, 2,5-Dimethyl-3-hexanone, necessitate the use of fractional distillation for effective separation.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for purifying crude this compound using a laboratory-scale fractional distillation apparatus.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer

  • Clamps and stands

  • Tubing for cooling water

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.

    • Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the distilling flask.

    • Place the distillation head on top of the fractionating column.

    • Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp.

    • Connect the cooling water tubing to the condenser, with water entering at the lower inlet and exiting from the upper outlet.

    • Place a receiving flask at the outlet of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the distilling flask gently using the heating mantle.

    • Observe the temperature on the thermometer. The temperature will initially rise and then stabilize at the boiling point of the most volatile component in the mixture (likely residual solvent or unreacted isobutyraldehyde).

    • Collect this initial fraction (forerun) in the first receiving flask.

    • Once all the low-boiling impurities have been distilled, the temperature will begin to rise again.

    • As the temperature approaches the boiling point of this compound (around 150-152 °C at atmospheric pressure), change to a clean receiving flask to collect the main fraction.

    • Carefully control the heating rate to maintain a slow and steady distillation. A good distillation rate is typically 1-2 drops per second. The temperature should remain constant during the collection of a pure fraction.

    • Collect the purified this compound in a narrow boiling range (e.g., ± 1-2 °C).

    • If the temperature starts to drop or rise significantly after the main fraction has been collected, change the receiving flask again to collect any higher-boiling impurities.

    • Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides.

  • Post-Distillation:

    • Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

    • Analyze the collected fractions for purity using appropriate techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions:

  • Always perform distillations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Be aware that this compound and many of its potential impurities are flammable. Keep all sources of ignition away from the distillation apparatus.

  • Never heat a closed system. Ensure the distillation apparatus is open to the atmosphere (or a vacuum system).

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound.

experimental_workflow crude_sample Crude this compound distillation_setup Assemble Fractional Distillation Apparatus crude_sample->distillation_setup Charge Flask heating Gentle Heating distillation_setup->heating forerun_collection Collect Forerun (Low-Boiling Impurities) heating->forerun_collection T < B.P. of Product main_fraction_collection Collect Main Fraction (Purified Product) forerun_collection->main_fraction_collection T ≈ B.P. of Product final_fraction_collection Collect Final Fraction (High-Boiling Impurities) main_fraction_collection->final_fraction_collection T > B.P. of Product analysis Purity Analysis (GC, NMR) main_fraction_collection->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for the purification of this compound by fractional distillation.

References

Application Notes and Protocols for Reaction Monitoring in the Synthesis of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethyl-3-hexanol is a secondary alcohol of interest in various chemical sectors, including fragrance, and as a chiral building block in pharmaceutical synthesis. Its efficient synthesis requires precise monitoring to optimize reaction conditions, maximize yield, and minimize byproduct formation. These application notes provide detailed protocols for two primary synthetic routes to this compound and the corresponding reaction monitoring techniques. The featured methods are Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Synthesis Route 1: Grignard Reaction

The Grignard reaction provides a robust method for the formation of this compound by reacting an appropriate Grignard reagent with an aldehyde. A common pathway involves the reaction of isobutylmagnesium bromide with isobutyraldehyde (B47883).

Reaction Pathway

grignard_reaction reagent1 Isobutylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate reagent1->intermediate + reagent2 Isobutyraldehyde reagent2->intermediate product This compound intermediate->product H₃O⁺ workup Acidic Workup

Caption: Grignard synthesis of this compound.

Monitoring Techniques for Grignard Reaction

1. In-situ FTIR Spectroscopy

In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of the Grignard reaction, allowing for the tracking of reactant consumption and product formation without the need for sampling.

  • Experimental Protocol:

    • Equip a reaction vessel with an in-situ FTIR probe (e.g., an Attenuated Total Reflectance (ATR) probe).

    • Acquire a background spectrum of the solvent (anhydrous diethyl ether or THF) before adding the reactants.

    • Initiate the reaction by adding isobutyraldehyde to the isobutylmagnesium bromide solution.

    • Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the decrease in the characteristic carbonyl (C=O) stretching peak of isobutyraldehyde (around 1720-1740 cm⁻¹) and the appearance of the C-O stretching band of the magnesium alkoxide intermediate.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for offline monitoring, providing quantitative data on the reaction progress by analyzing quenched aliquots.

  • Experimental Protocol:

    • At specified time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the organic components with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Quantify the concentration of isobutyraldehyde and this compound by creating a calibration curve with standards.

Data Presentation: Grignard Reaction Monitoring

Table 1: Comparison of Monitoring Techniques for Grignard Reaction

Time (min)Isobutyraldehyde Concentration (M) - GC-MSThis compound Concentration (M) - GC-MSCarbonyl Peak Intensity (a.u.) - In-situ FTIR
01.000.001.25
150.650.350.81
300.320.680.40
600.050.950.06
120<0.01>0.99<0.01

Synthesis Route 2: Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol

This compound can also be synthesized via the catalytic hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol, followed by hydrogenolysis. A more direct, though less common, route would be the hydrogenation of 2,5-dimethyl-3-hexyn-2-ol. For the purpose of these notes, we will focus on the hydrogenation of an alkyne precursor.

Reaction Pathway

hydrogenation_reaction reactant 2,5-Dimethyl-3-hexyne intermediate (Z)-2,5-Dimethyl-3-hexene reactant->intermediate Syn-addition catalyst1 H₂, Lindlar's Catalyst product This compound intermediate->product Reduction catalyst2 H₂, PtO₂

Caption: Hydrogenation of 2,5-Dimethyl-3-hexyne.

Monitoring Techniques for Hydrogenation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring hydrogenation reactions, providing detailed structural information and quantitative data on the conversion of the alkyne to the alkene and finally to the alcohol.

  • Experimental Protocol:

    • Set up the hydrogenation reaction in an NMR tube fitted with a balloon of hydrogen gas or in a high-pressure NMR tube.

    • Acquire an initial ¹H NMR spectrum of the starting material (2,5-dimethyl-3-hexyne) in a deuterated solvent.

    • Initiate the reaction by adding the catalyst (e.g., Lindlar's catalyst for the alkene or PtO₂ for the full reduction) and introducing hydrogen.

    • Acquire ¹H NMR spectra at regular intervals.

    • Monitor the disappearance of the alkyne proton signals and the appearance of the alkene and alkane proton signals to determine the reaction progress.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to the Grignard reaction, GC-MS can be used for offline monitoring of the hydrogenation process.

  • Experimental Protocol:

    • At specified time points, withdraw a small aliquot from the reaction mixture.

    • Filter the aliquot through a small plug of silica (B1680970) gel to remove the catalyst.

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate).

    • Analyze the sample using a GC-MS system.

    • Quantify the concentrations of the starting material, intermediate alkene, and final alcohol product using calibration curves.

Data Presentation: Hydrogenation Reaction Monitoring

Table 2: Time-Course Analysis of 2,5-Dimethyl-3-hexyne Hydrogenation by ¹H NMR

Time (hr)2,5-Dimethyl-3-hexyne (%)(Z)-2,5-Dimethyl-3-hexene (%)This compound (%)
010000
155405
2157510
4<15049
80595

Experimental Workflows

Grignard Reaction Monitoring Workflow

grignard_workflow cluster_reaction Grignard Reaction cluster_monitoring Monitoring start Start Reaction reaction Reaction in Progress start->reaction end Reaction Complete reaction->end aliquot Take Aliquot reaction->aliquot quench Quench aliquot->quench extract Extract quench->extract analyze GC-MS Analysis extract->analyze analyze->reaction Monitor Progress

Caption: GC-MS monitoring workflow for Grignard synthesis.

In-situ Hydrogenation Monitoring Workflow

hydrogenation_workflow cluster_reaction Hydrogenation Reaction cluster_analysis Data Analysis setup Setup Reaction in NMR Tube acquire_initial Acquire Initial Spectrum setup->acquire_initial initiate Initiate Reaction acquire_initial->initiate acquire_series Acquire Spectra Over Time initiate->acquire_series process Process Spectra acquire_series->process integrate Integrate Peaks process->integrate quantify Quantify Components integrate->quantify quantify->acquire_series Real-time Feedback

Caption: In-situ NMR monitoring workflow for hydrogenation.

The choice of reaction monitoring technique for the synthesis of this compound depends on the specific requirements of the process. In-situ FTIR and NMR offer the advantage of real-time, non-invasive monitoring, which is ideal for understanding reaction kinetics and identifying transient intermediates. GC-MS, while an offline technique, provides excellent separation and quantitative accuracy, making it well-suited for quality control and final product analysis. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the development and optimization of synthetic routes to this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 2,5-Dimethyl-3-hexanol, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?

When this compound is synthesized by reacting an appropriate Grignard reagent with an aldehyde, several types of impurities can be present. These typically include:

  • Unreacted Starting Materials: Residual aldehyde and the organomagnesium halide (Grignard reagent).

  • Reaction Byproducts: Side-products from the Grignard reaction, which can include biphenyls (if aryl Grignards are used) or products from reduction and enolization pathways.[1][2]

  • Solvents: The reaction is typically conducted in an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), which may remain in the crude product.[3]

  • Aqueous Work-up Residues: Salts (e.g., magnesium salts) and water introduced during the quenching and extraction steps.[2]

Q2: What is the recommended first step for purifying the crude product after synthesis?

The initial purification step is typically an aqueous work-up involving liquid-liquid extraction.[4] This process removes the bulk of water-soluble impurities, such as inorganic salts and polar starting materials. The crude reaction mixture is quenched with an aqueous acid solution and then extracted with an organic solvent.[5]

Q3: How can I remove the reaction solvent and other volatile impurities?

Distillation is the most effective method for removing volatile impurities and the reaction solvent.[6] Given that this compound has a relatively high boiling point, a simple or fractional distillation can efficiently separate it from lower-boiling substances like diethyl ether or THF.

Q4: My product contains impurities with boiling points close to this compound. How can I separate them?

For impurities with similar boiling points, fractional distillation under reduced pressure (vacuum distillation) or column chromatography are the recommended methods.[7] Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it highly effective for separating structurally similar molecules.[7]

Q5: How can I achieve the highest possible purity for my final product?

For achieving high purity (e.g., >99%), a multi-step purification approach is often necessary. This typically involves an initial liquid-liquid extraction, followed by fractional distillation to remove the bulk of impurities. A final purification step using column chromatography can then be employed to remove any remaining trace impurities.

Q6: What analytical techniques are used to confirm the purity of this compound?

Gas Chromatography (GC) is a standard and highly accurate method for determining the purity of volatile organic compounds like alcohols.[8] It separates components in a mixture, allowing for their identification and quantification.[8][9] Other techniques like High-Performance Liquid Chromatography (HPLC) and various forms of spectroscopy (NMR, IR) are also used for structural confirmation and purity analysis.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Persistent Emulsion During Extraction Formation of a stable mixture between the organic and aqueous layers, often stabilized by magnesium salts.[5]Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and break the emulsion. Alternatively, allow the mixture to stand for an extended period or use centrifugation if the volume is small.[10]
Ineffective Separation During Distillation The boiling points of the product and impurities are too close for simple distillation.Use a fractional distillation column with a high number of theoretical plates. Consider performing the distillation under reduced pressure (vacuum) to lower the boiling points and potentially increase the boiling point difference.
Poor Separation in Column Chromatography The chosen solvent system (eluent) has incorrect polarity, or the stationary phase is inappropriate.Perform small-scale analytical Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation. Common stationary phases for alcohols are silica (B1680970) gel or alumina.
Product is Contaminated with Water Incomplete separation of the aqueous phase during extraction or use of non-anhydrous solvents.Before distillation, dry the organic extract using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure all glassware is thoroughly dried before use.
Low Product Recovery Product loss during multiple transfer steps, incomplete extraction, or co-distillation with impurities.Minimize transfers between flasks. Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.[5] Carefully monitor the temperature during distillation to avoid loss of product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnitReference
CAS Number19550-07-3-[11][12]
Molecular FormulaC₈H₁₈O-[13]
Molecular Weight130.23 g/mol [13]
AppearanceColorless Liquid-[12]
Boiling Point (Predicted)~200°C[11]
Density (Predicted)0.844g/mL[14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Work-up)

This protocol is designed to remove water-soluble impurities following the quenching of a Grignard reaction.

  • Quenching: Carefully and slowly add the crude reaction mixture to a beaker containing a cold (~0 °C) saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl) while stirring.

  • Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.[4]

  • Extraction: Add an organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic layer (typically the top layer, but confirm density) will contain the desired product.[5]

  • Draining: Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and help break any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent. The resulting filtrate is the crude product dissolved in the extraction solvent, ready for solvent removal and further purification.

Protocol 2: Fractional Distillation

This protocol is for separating this compound from lower-boiling solvents and some impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude, dried organic extract to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Solvent Removal: The lower-boiling solvent will begin to distill first. Collect this initial fraction in a separate receiving flask. The temperature should hold steady at the boiling point of the solvent.

  • Temperature Increase: Once most of the solvent has been removed, the temperature will rise.

  • Product Collection: The temperature will stabilize again near the boiling point of this compound (~200 °C at atmospheric pressure). Change the receiving flask to collect the pure product fraction. Collect the liquid that distills over a narrow temperature range.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distilling flask. Do not distill to dryness.

  • Analysis: Analyze the collected fraction(s) for purity using GC.

Protocol 3: Column Chromatography

This protocol is for high-purity separation.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Securely clamp the column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin adding the eluent (solvent system determined by TLC, e.g., a mixture of hexane (B92381) and ethyl acetate) to the top of the column.

    • Maintain a constant level of solvent above the stationary phase.

    • Allow the solvent to flow through the column under gravity or with gentle positive pressure.

  • Fraction Collection:

    • Collect the eluate in a series of labeled test tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a UV lamp or an iodine chamber).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow CrudeProduct Crude this compound (Post-Synthesis) AqueousWorkup Liquid-Liquid Extraction (Aqueous Work-up) CrudeProduct->AqueousWorkup Drying Drying of Organic Phase (e.g., with MgSO4) AqueousWorkup->Drying Organic Phase Waste1 Aqueous Waste (Salts, Water-Soluble Impurities) AqueousWorkup->Waste1 Aqueous Phase Distillation Fractional Distillation Drying->Distillation PurityCheck1 Purity Analysis (GC) Distillation->PurityCheck1 Main Fraction Waste2 Low-Boiling Impurities (Solvent, Volatiles) Distillation->Waste2 First Fraction Waste3 High-Boiling Impurities (Byproducts) Distillation->Waste3 Residue Decision Purity Sufficient? PurityCheck1->Decision ColumnChromatography Column Chromatography Decision->ColumnChromatography No PureProduct Pure this compound Decision->PureProduct Yes PurityCheck2 Final Purity Analysis (GC) ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct

Caption: Workflow for the purification of this compound.

References

Optimizing reaction yield for the synthesis of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,5-Dimethyl-3-hexanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction of a sec-butyl magnesium halide with isobutyraldehyde (B47883).

Issue 1: Grignard reaction fails to initiate.

Question: My Grignard reaction is not starting. What are the possible causes and how can I initiate it?

Answer:

Failure to initiate is a common problem in Grignard synthesis, typically stemming from the deactivation of the magnesium surface or the presence of moisture.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide. To activate the magnesium, you can:

    • Add a small crystal of iodine to the reaction flask. The disappearance of the iodine color indicates the initiation of the reaction.

    • Add a few drops of 1,2-dibromoethane.

    • Gently warm the flask.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to water. Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) and that all solvents and reagents are anhydrous.[1] Any moisture will quench the Grignard reagent as it forms.[1]

Issue 2: Low yield of this compound.

Question: The reaction started, but my yield of this compound is significantly lower than expected. What are the potential reasons and how can I improve the yield?

Answer:

Low yields can be attributed to several side reactions that consume the reactants or the desired product. Due to the steric hindrance of both the sec-butyl Grignard reagent and isobutyraldehyde, side reactions can be competitive.

  • Slow Reagent Addition: A rapid addition of either the sec-butyl bromide to the magnesium or the isobutyraldehyde to the Grignard reagent can lead to a highly exothermic reaction that is difficult to control and promotes side reactions.[2] A slow, dropwise addition is crucial.

  • Temperature Control: The addition of isobutyraldehyde to the Grignard reagent is highly exothermic and should be performed at a low temperature, typically 0 °C, to minimize side reactions.[2]

  • Side Reactions:

    • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of isobutyraldehyde, forming an enolate. This enolate will regenerate the starting aldehyde upon work-up, thus reducing the yield of the desired alcohol.

    • Wurtz Coupling: The sec-butylmagnesium bromide can react with unreacted sec-butyl bromide to form 3,4-dimethylhexane. Slow addition of the alkyl halide during the Grignard reagent formation can minimize this.[1]

    • Reduction: The Grignard reagent can reduce the isobutyraldehyde to isobutanol.

Issue 3: Presence of significant impurities in the final product.

Question: After work-up, my product contains several impurities. What are the likely impurities and how can I purify the this compound?

Answer:

Common impurities include unreacted starting materials, side products from the reaction, and byproducts from the work-up procedure.

  • Common Impurities:

    • Unreacted isobutyraldehyde.

    • 3,4-dimethylhexane (from Wurtz coupling).

    • Isobutanol (from reduction of isobutyraldehyde).

    • High-boiling point byproducts from aldol (B89426) condensation of isobutyraldehyde.[3]

  • Purification Strategy:

    • Aqueous Work-up: Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is generally preferred over strong acids to avoid acid-catalyzed side reactions of the alcohol product.[3]

    • Extraction: After the work-up, extract the product into an organic solvent like diethyl ether. Washing the organic layer with water and then with brine will help remove water-soluble impurities.[3]

    • Fractional Distillation: This is the most effective method for purifying this compound from less volatile impurities. The boiling point of this compound is approximately 81.9 °C at 50 mmHg.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yield for this reaction can be modest due to competing side reactions. A reported yield for the reaction of s-butylmagnesium bromide with isobutyraldehyde is around 22% for the isolated this compound (referred to as isopropyl-s-butylcarbinol in the study).[4] Yields for similar sterically hindered Grignard reactions can range from 40% to 60% under highly optimized conditions.[3]

Q2: Which solvent is best for this Grignard reaction?

A2: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and suitable solvents for Grignard reactions. THF is a stronger Lewis base and can better solvate the Grignard reagent, which may improve its reactivity.

Q3: How can I confirm the formation of my Grignard reagent?

A3: Visual cues for the successful initiation of a Grignard reaction include the disappearance of the iodine color (if used as an initiator), the solution becoming cloudy and then beginning to boil (as the reaction is exothermic), and the gradual consumption of the magnesium turnings.[1]

Q4: What is the IUPAC name for the product of the reaction between sec-butylmagnesium bromide and isobutyraldehyde?

A4: The IUPAC name of the product is this compound.

Data Presentation

ParameterValueReference
Product Name This compound
Alternative Name Isopropyl-s-butylcarbinol[4]
CAS Number 19550-07-3
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Reported Yield 22% (from isobutyraldehyde)[4]
Boiling Point 81.9 °C (at 50 mmHg)[4]
Typical Solvents Anhydrous Diethyl Ether, Anhydrous THF
Reaction Temperature 0 °C for aldehyde addition[2]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from general Grignard synthesis procedures.

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • Isobutyraldehyde

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, place a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the sec-butyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with Isobutyraldehyde:

    • Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

    • Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 81.9 °C at 50 mmHg.[4]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Low or No Product Yield? start->issue no_reaction Reaction Did Not Initiate issue->no_reaction Yes low_yield Low Product Yield issue->low_yield Partially success Successful Synthesis issue->success No check_mg Activate Magnesium? (Iodine, Heat) no_reaction->check_mg check_addition Slow Reagent Addition? low_yield->check_addition check_mg->no_reaction No, Activate Mg check_anhydrous Ensure Anhydrous Conditions? check_mg->check_anhydrous Yes check_anhydrous->no_reaction No, Dry System check_anhydrous->low_yield Yes check_addition->low_yield No, Add Dropwise check_temp Low Temperature Control (0°C)? check_addition->check_temp Yes check_temp->low_yield No, Cool Reaction purify Purify by Fractional Distillation check_temp->purify Yes purify->success

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product sec-Butyl bromide sec-Butyl bromide sec-Butylmagnesium bromide\n(Grignard Reagent) sec-Butylmagnesium bromide (Grignard Reagent) sec-Butyl bromide->sec-Butylmagnesium bromide\n(Grignard Reagent) + Mg (in dry ether) Magnesium Magnesium Magnesium->sec-Butylmagnesium bromide\n(Grignard Reagent) Isobutyraldehyde Isobutyraldehyde This compound This compound sec-Butylmagnesium bromide\n(Grignard Reagent)->this compound + Isobutyraldehyde (1. ether, 0°C) sec-Butylmagnesium bromide\n(Grignard Reagent)->this compound + H3O+ (work-up)

Caption: Reaction pathway for the synthesis of this compound.

References

Side reactions to avoid in 2,5-Dimethyl-3-hexanol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation of 2,5-Dimethyl-3-hexanol via the Grignard reaction between isopropylmagnesium halide and isobutyraldehyde (B47883) (2-methylpropanal).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound? The standard synthesis involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to the carbonyl carbon of isobutyraldehyde.[1][2][3] The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final secondary alcohol product.[2][4][5]

Q2: My Grignard reaction won't start. What are the common causes? Initiation failure is typically due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[6] Grignard reagents are extremely sensitive to water, which will quench the reaction.[7][8][9] Ensure all glassware is flame-dried, solvents are anhydrous, and the magnesium surface is activated, often with a small crystal of iodine or by mechanical stirring of the turnings.[10][11]

Q3: What are the most common side reactions I need to avoid? The three most significant side reactions are Wurtz-type coupling, reduction of the aldehyde, and enolization of the aldehyde.[1][6] Each of these pathways consumes your reagents and reduces the yield of the desired this compound.

Q4: What is Wurtz coupling and how does it occur? Wurtz coupling is a side reaction that occurs during the formation of the Grignard reagent. A newly formed molecule of isopropylmagnesium halide reacts with a molecule of the unreacted isopropyl halide starting material to form a homocoupled dimer, 2,3-dimethylbutane (B166060).[10][12][13][14] This side reaction is promoted by high local concentrations of the alkyl halide and elevated temperatures.[10]

Q5: The Grignard reagent has β-hydrogens. Can it reduce my aldehyde instead of adding to it? Yes. This is a critical competing reaction for this specific synthesis. The isopropyl Grignard reagent has β-hydrogens, which can be transferred to the carbonyl carbon of isobutyraldehyde via a cyclic six-membered transition state.[1][6] This "reduction" pathway produces isobutanol and propene, instead of the desired addition product. This is more likely to occur with sterically hindered substrates.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Possible Cause Diagnostic Check Recommended Solution
Wet Reagents/Glassware Reaction fails to initiate or fizzles out quickly.Flame-dry all glassware under vacuum or in an oven. Use freshly opened or distilled anhydrous solvents (e.g., diethyl ether, THF). Ensure starting materials are dry.[7][8]
Poor Magnesium Quality Magnesium is dull gray and does not initiate the reaction.Gently crush or stir magnesium turnings under nitrogen to expose fresh surfaces. Activate with a small crystal of iodine, 1,2-dibromoethane, or sonication.[8][10][11]
Wurtz Coupling GC-MS analysis shows a peak corresponding to 2,3-dimethylbutane (M.W. 86.18).Add the isopropyl halide solution dropwise and slowly to the magnesium suspension to avoid high local concentrations.[6][10] Maintain a low reaction temperature (e.g., using an ice bath) during Grignard formation.[10][11]
Reduction of Aldehyde GC-MS shows a peak for isobutanol (M.W. 74.12) and evidence of propene evolution.Keep the reaction temperature low during the addition of the aldehyde to the Grignard reagent (e.g., -78 to 0 °C).[11] Slow, dropwise addition of the aldehyde is crucial.
Enolization of Aldehyde Significant recovery of isobutyraldehyde starting material after workup.This indicates the Grignard reagent acted as a base instead of a nucleophile.[1][7] Perform the addition at a very low temperature. The use of additives like cerium(III) chloride (CeCl₃) can be employed to enhance nucleophilicity over basicity.[11]
Problem 2: Complex Product Mixture and Difficult Purification
Possible Cause Diagnostic Check Recommended Solution
Multiple Side Reactions GC-MS or NMR shows a mixture of the desired alcohol, Wurtz product, and recovered starting material.Optimize reaction conditions based on the primary contaminants observed (see table above). Slower addition rates and lower temperatures are generally beneficial.[10][11]
Improper Workup Formation of emulsions or magnesium salt precipitates that trap the product.Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which is acidic enough to protonate the alkoxide but not cause dehydration of the alcohol.[10]

Data Presentation

Factors Influencing Side Reaction Prevalence

The following table summarizes the qualitative impact of key experimental parameters on the three major side reactions.

Parameter Wurtz Coupling Aldehyde Reduction Aldehyde Enolization
Temperature Increases significantly at higher temperatures.[10]Favored by higher temperatures.Favored by higher temperatures.
Addition Rate High rate of alkyl halide addition increases coupling.[10]High rate of aldehyde addition can increase reduction.Less sensitive, but slow addition is always preferred.
Concentration High local concentration of alkyl halide is a primary cause.[10]Less dependent on concentration than other factors.High Grignard concentration can favor basicity.
Steric Hindrance Not directly affected.Increases with sterically hindered reagents/substrates.[1]Increases with sterically hindered reagents/substrates.[1]
Solvent Can be influenced by solvent choice; THF can sometimes promote more coupling than diethyl ether for certain substrates.[10]Generally less affected by standard ethereal solvents.Generally less affected by standard ethereal solvents.

Experimental Protocols

Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Isopropyl bromide (or chloride)

  • Isobutyraldehyde (2-methylpropanal)

  • Anhydrous diethyl ether or THF

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[10]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask under nitrogen until the purple color disappears, indicating activation.[10] Allow the flask to cool.

  • Grignard Reagent Formation: Dissolve isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion to the activated magnesium to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.[10]

  • Reaction Completion: After the addition is complete, stir the resulting gray Grignard reagent suspension for an additional 30-60 minutes at room temperature.

  • Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred Grignard solution. Maintain the temperature at 0 °C throughout the addition.[6]

  • Quenching and Workup: After the aldehyde addition is complete, stir for another 30 minutes at 0 °C. Quench the reaction by slowly pouring the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous NH₄Cl solution.[10]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude this compound by distillation.

Visualizations

Competing Reaction Pathways

G reagents Isobutyraldehyde + Isopropylmagnesium Bromide main_path Nucleophilic Addition reagents->main_path Low Temp, Slow Addition side_react_1 Reduction (Hydride Transfer) reagents->side_react_1 High Temp, Steric Hindrance side_react_2 Enolization (Base Action) reagents->side_react_2 Steric Hindrance product This compound (Desired Product) main_path->product byproduct_1 Isobutanol + Propene side_react_1->byproduct_1 byproduct_2 Isobutyraldehyde Enolate (Recovered Starting Material) side_react_2->byproduct_2 reagents_formation Isopropyl Bromide + Mg side_react_3 Wurtz Coupling reagents_formation->side_react_3 High Temp & High [Alkyl Halide] byproduct_3 2,3-Dimethylbutane side_react_3->byproduct_3

Caption: Key reaction pathways in the synthesis of this compound.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-Dry Glassware under Inert Atmosphere B 2. Activate Mg Turnings (e.g., with Iodine) C 3. Prepare Isopropyl Halide in Anhydrous Ether D 4. Slow, Dropwise Addition of Isopropyl Halide to Mg C->D E 5. Cool Grignard Reagent to 0 °C F 6. Slow, Dropwise Addition of Isobutyraldehyde G 7. Quench with Cold sat. aq. NH4Cl F->G H 8. Extract with Ether, Wash, and Dry I 9. Concentrate Solvent J 10. Purify by Distillation

Caption: Step-by-step experimental workflow for Grignard synthesis.

Troubleshooting Logic for Low Yield

start Low Product Yield q1 Was starting aldehyde recovered? start->q1 a1_yes Cause: Enolization q1->a1_yes  Yes q2 Was Wurtz coupling product observed? q1->q2  No s1 Solution: Lower addition temp. Use CeCl3 additive. a1_yes->s1 a2_yes Cause: Wurtz Coupling q2->a2_yes  Yes q3 Was reduction product (isobutanol) observed? q2->q3  No s2 Solution: Add alkyl halide slower. Ensure good stirring. a2_yes->s2 a3_yes Cause: Reduction q3->a3_yes  Yes end_node Other Cause: Check reagent purity, anhydrous conditions. q3->end_node  No s3 Solution: Lower aldehyde addition temp. (e.g., -78 °C). a3_yes->s3

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Improving the Chiral Purity of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral purification of 2,5-Dimethyl-3-hexanol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis and purification of this chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the chiral purity of this compound?

A1: The main strategies for enhancing the enantiomeric excess (e.e.) of this compound include:

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the esterified enantiomer. Dynamic Kinetic Resolution (DKR) is an advanced form of EKR that incorporates in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of the desired enantiomerically pure product.

  • Chiral Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases (CSPs) are powerful analytical and preparative techniques for separating the enantiomers of this compound.

  • Asymmetric Synthesis: This approach involves synthesizing a specific enantiomer of this compound from a prochiral precursor (2,5-Dimethyl-3-hexanone) using a chiral catalyst or reagent.[1][2] This method is highly efficient for producing enantiomerically pure compounds.[3]

  • Chemical Resolution: This classic method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography.[4]

Q2: Which chiral HPLC columns are recommended for the separation of this compound enantiomers?

A2: For the initial screening of this compound, polysaccharide-based chiral stationary phases are highly recommended. Columns with cellulose (B213188) or amylose (B160209) derivatives often provide good chiral recognition for secondary alcohols.[5] Recommended starting columns include:

  • Cellulose-based: e.g., Chiralcel® OD-H

  • Amylose-based: e.g., Chiralpak® AD-H, Chiralpak® IA, Chiralpak® IB

A normal-phase elution mode with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a good starting point.[6]

Q3: Can I use Gas Chromatography (GC) for chiral separation of this compound?

A3: Yes, chiral GC is a suitable technique for the analysis of volatile chiral alcohols like this compound. Cyclodextrin-based chiral stationary phases are commonly used for this purpose. To improve volatility, peak shape, and resolution, derivatization of the alcohol to its trifluoroacetate (B77799) ester using trifluoroacetic anhydride (B1165640) (TFAA) is often employed.[7]

Q4: What is a suitable enzyme for the kinetic resolution of this compound?

A4: Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym® 435, is a highly effective and widely used biocatalyst for the kinetic resolution of secondary alcohols.[8][9] It generally exhibits high enantioselectivity and stability.[9]

Troubleshooting Guides

Chiral HPLC Separation
Symptom Possible Cause(s) Suggested Solution(s)
Poor Resolution (Rs < 1.5) 1. Suboptimal mobile phase composition. 2. Inappropriate alcohol modifier. 3. Flow rate is too high. 4. Unsuitable column temperature.1. Adjust the ratio of the alcohol modifier (isopropanol or ethanol). Reducing the alcohol percentage will generally increase retention and may improve resolution.[6] 2. Switch from isopropanol to ethanol, or vice-versa, as this can alter selectivity.[6] 3. Reduce the flow rate. Chiral separations are often more sensitive to flow rate than standard reversed-phase chromatography. 4. Optimize the column temperature. Lower temperatures often enhance enantioselectivity.
Peak Tailing 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column contamination or degradation.1. Dilute the sample and re-inject. If the peak shape improves, the original sample was overloading the column. 2. For basic compounds, add a basic modifier like 0.1% diethylamine (B46881) (DEA) to the mobile phase. For acidic compounds, add 0.1% trifluoroacetic acid (TFA). 3. Wash the column according to the manufacturer's instructions. For immobilized CSPs, stronger solvents like THF may be used. If the problem persists, the column may need replacement.[10]
Peak Splitting 1. Two components are eluting very close together. 2. Blocked column frit. 3. Incompatibility of injection solvent with the mobile phase.1. Try a smaller injection volume. If two separate peaks are observed, optimize the mobile phase to improve separation.[11] 2. Reverse the flow direction through the column to wash the frit. If this fails, the frit or column may need to be replaced.[10][11] 3. Dissolve and inject the sample in the mobile phase whenever possible. Ensure the injection solvent is of lower eluting strength than the mobile phase.[12]
Ghost Peaks 1. Mobile phase contamination. 2. System contamination (carryover).1. Use high-purity HPLC-grade solvents and filter the mobile phase. 2. Implement a robust washing procedure for the injector and system between runs.[6]
Enzymatic Kinetic Resolution
Symptom Possible Cause(s) Suggested Solution(s)
Low Conversion (<50%) 1. Insufficient reaction time. 2. Enzyme inhibition or deactivation. 3. Suboptimal temperature.1. Extend the reaction time and monitor the progress by GC or chiral HPLC. 2. Ensure the substrate and solvent are free of impurities that could inhibit the enzyme. Ensure the enzyme has been stored correctly. 3. Optimize the reaction temperature. For Novozym® 435, a temperature range of 40-70°C is often effective.[6][8]
Low Enantiomeric Excess (e.e.) 1. Poor enzyme enantioselectivity for the substrate. 2. Non-optimal acyl donor. 3. Inappropriate solvent.1. While Novozym® 435 is generally excellent, another lipase could be screened. 2. Experiment with different acyl donors (e.g., vinyl acetate (B1210297), ethyl acetate, 4-chlorophenyl acetate). 3. The choice of solvent can significantly impact enantioselectivity. Screen nonpolar solvents like toluene (B28343) or hexane, as they often give good results.[8]
Difficulty Separating Product and Unreacted Alcohol 1. Similar physical properties.1. Utilize column chromatography for separation. Alternatively, consider using an acylating agent that introduces a significant change in polarity, such as succinic anhydride, which allows for separation via a simple acid-base extraction.

Data Presentation

The following table summarizes typical performance data for the chiral separation of secondary alcohols using different methods. Note that specific values for this compound may vary and require experimental optimization.

Table 1: Performance Data for Chiral Separation of Secondary Alcohols

Method Compound Chiral Stationary Phase / Enzyme Mobile Phase / Acyl Donor Resolution (Rs) Enantiomeric Excess (e.e.) Reference
Chiral HPLC PropranololChiralpak® IAn-Heptane/Ethanol/DEA (80:20:0.1)> 2.0> 99%[5]
Chiral HPLC 1-PhenylethanolChiralcel® OD-HHexane/Isopropanol (95:5)> 1.5> 99%[8]
Enzymatic DKR 1-PhenylethanolNovozym® 435 & Ru-catalyst4-Chlorophenyl acetate in TolueneN/A> 99%[8]
Chiral GC α-Methyl-9-anthracenemethanolDiproline CSP-4.33N/A[13]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for the chiral separation of this compound.

1. Column Selection:

  • Primary Screening Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 95% n-hexane and 5% isopropanol (v/v).

  • Use HPLC-grade solvents.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.

3. System Preparation:

  • Purge the HPLC system with the mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

4. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (as the alcohol has a weak chromophore, a Refractive Index detector may be necessary if sensitivity is an issue).

6. Data Analysis:

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Protocol 2: Enzymatic Kinetic Resolution using Novozym® 435

This protocol describes a general procedure for the kinetic resolution of a secondary alcohol.

1. Materials:

  • Racemic this compound

  • Novozym® 435 (immobilized Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate or 4-chlorophenyl acetate)

  • Anhydrous solvent (e.g., toluene)

  • Magnetic stirrer and heating plate

  • Reaction vessel with a septum

2. Reaction Setup:

  • To a clean, dry reaction vessel, add racemic this compound (1.0 mmol), anhydrous toluene (5 mL), and the acyl donor (1.5 mmol).

  • Add Novozym® 435 (approximately 30-50 mg per mmol of alcohol).

  • Seal the vessel and stir the mixture at a constant temperature (e.g., 40°C).

3. Reaction Monitoring:

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the e.e. of the remaining alcohol. The reaction should be stopped at or near 50% conversion to maximize the e.e. of both the unreacted alcohol and the formed ester.

4. Work-up and Purification:

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the ester product using column chromatography on silica (B1680970) gel.

Protocol 3: Asymmetric Synthesis via Ketone Reduction

This protocol outlines a general approach for the asymmetric reduction of 2,5-Dimethyl-3-hexanone to enantiomerically enriched this compound using a Corey-Bakshi-Shibata (CBS) catalyst.

1. Materials:

2. Reaction Setup:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the CBS catalyst (5-10 mol%) in anhydrous THF.

  • Cool the solution to the recommended temperature (often between -78°C and 0°C).

  • Slowly add the borane source (1.0 M solution in THF, ~1.1 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of 2,5-Dimethyl-3-hexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

3. Reaction Monitoring and Quenching:

  • Stir the reaction at the same temperature and monitor its progress by TLC or GC.

  • Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol (B129727) at the reaction temperature.

4. Work-up and Purification:

  • Allow the mixture to warm to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

experimental_workflow_chiral_hplc cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., 95:5 Hexane:IPA) p3 Equilibrate Column p1->p3 p2 Prepare Sample (0.1 mg/mL in Mobile Phase) a1 Inject Sample (10 µL) p2->a1 p3->a1 a2 Chromatographic Separation on Chiral Stationary Phase a1->a2 a3 UV or RI Detection a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Enantiomeric Excess (e.e.%) d1->d2

Caption: Workflow for Chiral Purity Analysis by HPLC.

logical_relationship_ekr racemate Racemic this compound ((R)-Alcohol + (S)-Alcohol) reaction Enzymatic Kinetic Resolution (Selective Acylation) racemate->reaction enzyme Enzyme (e.g., Novozym® 435) + Acyl Donor enzyme->reaction products Mixture at ~50% Conversion reaction->products separation Chromatographic Separation (e.g., Silica Gel Column) products->separation enant_s Enantiopure (S)-Alcohol separation->enant_s ester_r Enantiopure (R)-Ester separation->ester_r

Caption: Process flow for Enzymatic Kinetic Resolution.

troubleshooting_logic_resolution start Poor Resolution (Rs < 1.5) q1 Adjust Mobile Phase Ratio? (e.g., Decrease % Alcohol) start->q1 a1_yes Resolution Improved q1->a1_yes Yes q2 Change Alcohol Modifier? (IPA vs. EtOH) q1->q2 No a2_yes Resolution Improved q2->a2_yes Yes q3 Decrease Flow Rate? q2->q3 No a3_yes Resolution Improved q3->a3_yes Yes q4 Optimize Temperature? (Usually Decrease) q3->q4 No a4_yes Resolution Improved q4->a4_yes Yes end Consider Different Chiral Column q4->end No

Caption: Troubleshooting logic for poor HPLC resolution.

References

Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethyl-3-hexanol. Our aim is to facilitate a smooth scale-up process by addressing potential challenges and offering practical solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Problem ID Issue Potential Causes Recommended Solutions
TR-01 Grignard reaction fails to initiate. 1. Wet glassware or solvents.[1] 2. Magnesium turnings are oxidized/passivated. 3. Impure reagents.1. Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. 2. Activate magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.[2] 3. Ensure the purity of the alkyl halide and other reagents.
TR-02 Uncontrolled, highly exothermic reaction (runaway reaction). 1. Rapid addition of the alkyl halide or aldehyde.[2] 2. Inefficient heat dissipation, especially at a larger scale.[3] 3. Accumulation of unreacted reagents followed by sudden, rapid reaction.[3]1. Add reagents dropwise at a controlled rate to maintain a gentle reflux.[2] 2. Ensure efficient stirring and use an appropriate cooling bath. For larger scales, a reactor with a cooling jacket is recommended.[3] 3. Confirm reaction initiation before adding the bulk of the reagents.[3]
TR-03 Low yield of this compound. 1. Incomplete reaction. 2. Competing side reactions such as Wurtz coupling or enolization of the aldehyde.[2] 3. Loss of product during aqueous workup and purification.1. Monitor the reaction progress via TLC or GC to ensure completion. 2. Maintain a low reaction temperature (0 °C) during the aldehyde addition to minimize side reactions.[2] 3. Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching to avoid acid-catalyzed side reactions of the alcohol product.[2] Ensure efficient extraction with a suitable solvent.
TR-04 Formation of significant impurities. 1. Presence of unreacted starting materials. 2. Formation of byproducts from side reactions. 3. Decomposition of the product during purification.1. Use a slight excess of the Grignard reagent to ensure full consumption of the aldehyde. 2. Optimize reaction conditions (temperature, addition rate) to disfavor side reactions. 3. Purify the product using fractional distillation under reduced pressure to avoid high temperatures that could cause decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the two primary retrosynthetic routes for synthesizing this compound via a Grignard reaction?

A1: The two main routes are:

  • Route A: The reaction of isobutyraldehyde (B47883) with sec-butylmagnesium bromide.

  • Route B: The reaction of 2-methylbutanal with isopropylmagnesium bromide.

Q2: What is a typical yield for the Grignard synthesis of a sterically hindered secondary alcohol like this compound?

A2: Due to the steric hindrance of the reactants, yields are often moderate. Under optimized conditions, yields for similar Grignard reactions typically range from 40% to 60%.[2] Maximizing the conversion of the starting materials is a key challenge.[2]

Q3: What are the optimal temperature conditions for this synthesis?

A3: The recommended temperature parameters are:

  • Grignard Reagent Formation: Maintain a gentle reflux at approximately 35 °C.[4]

  • Reaction with Aldehyde: The addition of the aldehyde should be carried out at a low temperature, typically 0 °C, to minimize side reactions.[2]

Q4: How can I effectively purify the final product?

A4: Fractional distillation is the most effective method for purifying this compound from less volatile impurities.[2] The boiling point of this compound is approximately 158-160 °C.[4] It is crucial to remove water from the crude product before distillation, using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, to prevent the formation of azeotropes.[5]

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5: The primary safety concern is the highly exothermic nature of the Grignard reaction.[2] Inefficient heat removal during scale-up can lead to a dangerous runaway reaction.[3] It is essential to have a robust cooling system and to add reagents slowly and in a controlled manner.[2][3] Working under an inert atmosphere (nitrogen or argon) is also critical due to the reactivity of the Grignard reagent with atmospheric moisture and oxygen.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.

ParameterValue
Reactants
Isobutyraldehyde7.21 g (0.1 mol)
2-Bromobutane15.07 g (0.11 mol)
Magnesium Turnings2.67 g (0.11 mol)
Anhydrous Diethyl Ether150 mL
Reaction Conditions
Grignard Formation Temperature~35 °C (gentle reflux)[4]
Reaction with Aldehyde Temperature0 °C to room temperature[4]
Reaction Time2-3 hours[4]
Workup
Quenching AgentSaturated aqueous NH₄Cl[4]
Extraction SolventDiethyl Ether[4]
Product
Theoretical Yield13.02 g
Expected Actual Yield5.2 - 7.8 g
Expected Percent Yield40-60%[2]
AppearanceColorless liquid
Boiling Point158-160 °C[4]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from isobutyraldehyde and 2-bromobutane.

Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

  • Drying of Glassware: Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot under a stream of dry nitrogen or argon to prevent contamination from atmospheric moisture.[4]

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[2] In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the sec-butyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Initiation is indicated by the disappearance of the iodine color and the onset of bubbling.[2]

  • Formation: Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[2]

Part 2: Synthesis of this compound

  • Aldehyde Addition: Cool the flask containing the freshly prepared sec-butylmagnesium bromide to 0 °C using an ice bath. Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.[2]

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.[6]

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Synthesis cluster_workup Part 3: Workup and Purification prep_start Dry Glassware under Inert Atmosphere add_mg_i2 Add Mg Turnings and Iodine prep_start->add_mg_i2 add_alkyl_halide Dropwise Addition of sec-Butyl Bromide in Ether add_mg_i2->add_alkyl_halide reflux Maintain Gentle Reflux (~35°C) add_alkyl_halide->reflux stir_complete Stir at Room Temp for 30-60 min reflux->stir_complete cool_grignard Cool Grignard Reagent to 0°C stir_complete->cool_grignard add_aldehyde Dropwise Addition of Isobutyraldehyde in Ether cool_grignard->add_aldehyde react_0c Stir at 0°C for 1 hour add_aldehyde->react_0c react_rt Stir at Room Temp for 1 hour react_0c->react_rt quench Quench with Saturated aq. NH4Cl at 0°C react_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry with Anhydrous MgSO4 wash->dry evaporate Rotary Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product product distill->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

References

Catalyst selection for efficient 2,5-Dimethyl-3-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2,5-Dimethyl-3-hexanol. This document outlines two primary synthetic routes: Catalytic Hydrogenation and the Grignard Reaction, complete with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.

Catalyst and Synthesis Route Selection

The optimal method for synthesizing this compound largely depends on the available starting materials, desired scale, and safety considerations. Below is a summary of the two primary catalytic approaches.

Table 1: Comparison of Synthetic Routes for this compound

FeatureCatalytic HydrogenationGrignard Reaction
Precursor 2,5-Dimethyl-3-hexanoneIsobutyraldehyde (B47883) & Isobutylmagnesium bromide
Primary Catalyst Raney Nickel, Palladium on Carbon (Pd/C)[1][2]Not applicable (reagent-based)
Key Advantages High atom economy, simpler purification[3]Forms C-C bond, versatile for various alcohols[4]
Common Challenges Requires high pressure/temperature, catalyst handlingHighly sensitive to moisture, reaction initiation[5]

Catalytic Hydrogenation of 2,5-Dimethyl-3-hexanone

Catalytic hydrogenation offers a direct reduction of the ketone precursor, 2,5-Dimethyl-3-hexanone, to the desired secondary alcohol. This method is often favored for its clean reaction profile and high yields under optimized conditions.[3]

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is a general guideline for the hydrogenation of aliphatic ketones and can be adapted for 2,5-Dimethyl-3-hexanone.

Materials:

  • 2,5-Dimethyl-3-hexanone

  • Raney Nickel (activated)[6]

  • Ethanol (or other suitable alcohol solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.

  • Catalyst and Substrate: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel catalyst to the reactor. A typical catalyst loading is 5-10% by weight relative to the ketone.

  • Add a solution of 2,5-Dimethyl-3-hexanone dissolved in ethanol.

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the reactor to the target temperature (e.g., 50-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Troubleshooting Guide: Catalytic Hydrogenation
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse freshly activated Raney Nickel. Ensure proper storage and handling to prevent deactivation.[6]
Insufficient hydrogen pressure or temperatureGradually increase the hydrogen pressure and/or reaction temperature.[7]
Catalyst poisoningEnsure the substrate and solvent are pure and free from sulfur or other catalyst poisons.
Formation of Byproducts Over-reduction or side reactionsOptimize reaction time and temperature. Lowering the temperature may increase selectivity.
Contaminated starting materialPurify the 2,5-Dimethyl-3-hexanone before the reaction.
Difficulty in Catalyst Filtration Fine catalyst particlesUse a finer filter aid like Celite or filter through a membrane filter.
FAQs: Catalytic Hydrogenation

Q1: What are the primary safety concerns when working with Raney Nickel?

A1: Raney Nickel is pyrophoric, meaning it can spontaneously ignite in air, especially when dry.[8] It should always be handled as a slurry in water or a suitable solvent and under an inert atmosphere.

Q2: Can other catalysts be used for this hydrogenation?

A2: Yes, precious metal catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) can also be effective for ketone hydrogenation.[1][2] The optimal catalyst may vary depending on the specific reaction conditions and desired selectivity.

Q3: How can I monitor the reaction progress besides hydrogen uptake?

A3: You can take small aliquots from the reaction mixture (after safely depressurizing) and analyze them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product.

Grignard Reaction for this compound Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is a classic method for synthesizing secondary alcohols.[4] For this compound, this involves the reaction of isobutyraldehyde with isobutylmagnesium bromide.[9]

Experimental Protocol: Grignard Synthesis

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry all glassware and cool under a stream of dry nitrogen or argon.

    • Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Add a small crystal of iodine to activate the magnesium surface.[5]

    • Prepare a solution of isobutyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the isobutyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it doesn't start, gentle heating may be required.

    • Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of isobutyraldehyde in anhydrous diethyl ether to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction to stir at room temperature for about 30 minutes.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the resulting this compound by distillation.

Troubleshooting Guide: Grignard Reaction
IssuePossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate Wet glassware or reagentsThoroughly flame-dry all glassware. Use anhydrous solvents and freshly distilled reagents.[5]
Inactive magnesium surfaceGently crush the magnesium turnings before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.[10]
Low yield of the desired alcohol Presence of water in the reactionEnsure all reagents and solvents are rigorously dried.[10]
Wurtz coupling side reactionAdd the alkyl halide slowly to the magnesium to minimize its concentration and reduce the likelihood of coupling with the formed Grignard reagent.[5]
Aldehyde self-condensation (aldol reaction)Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize this side reaction.
Formation of a white precipitate during work-up Formation of magnesium saltsUse a saturated aqueous solution of ammonium chloride for quenching, as it helps to dissolve the magnesium salts.
FAQs: Grignard Reaction

Q1: What is the purpose of the iodine crystal?

A1: The iodine acts as an activator by reacting with the magnesium surface to remove the passivating magnesium oxide layer, exposing fresh magnesium to initiate the reaction.[5]

Q2: Can I use a different solvent instead of diethyl ether?

A2: Yes, tetrahydrofuran (THF) is another common solvent for Grignard reactions and can be beneficial for forming Grignard reagents from less reactive alkyl halides.[5]

Q3: My isobutyraldehyde is old. Can I still use it?

A3: Aldehydes can oxidize to carboxylic acids upon storage. It is recommended to use freshly distilled isobutyraldehyde for the best results. The presence of the corresponding carboxylic acid will quench the Grignard reagent and lower the yield.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in both synthetic routes.

Catalytic_Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Clean & Dry Autoclave B Add Raney Nickel & 2,5-Dimethyl-3-hexanone in Ethanol A->B C Seal & Purge with N2 then H2 B->C D Pressurize with H2 & Heat C->D E Monitor H2 Uptake D->E F Cool & Vent E->F G Filter Catalyst F->G H Solvent Removal G->H I Distillation H->I J J I->J This compound

Caption: Workflow for Catalytic Hydrogenation of 2,5-Dimethyl-3-hexanone.

Grignard_Reaction_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification A Flame-dry Glassware B Add Mg & Iodine A->B C Add Isobutyl Bromide in Ether B->C D Cool Grignard Reagent C->D E Add Isobutyraldehyde in Ether D->E F Quench with NH4Cl (aq) E->F G Separatory Funnel Extraction F->G H Dry & Remove Solvent G->H I Distillation H->I J J I->J This compound

Caption: Workflow for the Grignard Synthesis of this compound.

References

Minimizing byproduct formation in the synthesis of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,5-Dimethyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the Grignard reaction. This typically involves the reaction of an isobutyl Grignard reagent with isobutyraldehyde (B47883) or a sec-butyl Grignard reagent with 2-methylpropanal. An alternative route is the reduction of 2,5-Dimethyl-3-hexanone.

Q2: What are the primary byproducts observed during the Grignard synthesis of this compound?

A2: During the Grignard synthesis, several side reactions can lead to the formation of byproducts.[1][2] These include:

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-hydrogen of the aldehyde, which leads to the regeneration of the starting aldehyde upon work-up.[1][2]

  • Reduction: The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol.[2]

  • Wurtz Coupling: Reaction between the Grignard reagent and the alkyl halide can lead to the formation of a coupled alkane.[1]

Q3: How can I minimize the formation of the enolization byproduct?

A3: To minimize enolization, the Grignard reaction should be carried out at low temperatures, typically 0 °C.[1] A slow, dropwise addition of the aldehyde to the Grignard reagent is also crucial to maintain a low concentration of the enolizable species at any given time.[1]

Q4: My Grignard reaction is not initiating. What could be the problem?

A4: The most common reason for a Grignard reaction failing to initiate is a passivating layer of magnesium oxide on the surface of the magnesium turnings.[1] To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating may also be necessary to start the reaction.[1] The disappearance of the iodine color or the observation of bubbling indicates successful initiation.[1]

Q5: Can I use a different solvent than diethyl ether or THF?

A5: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.[1] THF is a stronger Lewis base and can better solvate the Grignard reagent, potentially improving its reactivity.[1] Using other, less polar or protic solvents is generally not recommended as they can inhibit the formation or react with the Grignard reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Excessive byproduct formation (enolization, reduction). Maintain a low reaction temperature (0 °C) and add the aldehyde to the Grignard reagent slowly.[1]
Incomplete reaction. Ensure the magnesium is fully activated before adding the alkyl halide. Use a slight excess of the Grignard reagent.
Loss of product during work-up. Carefully perform the aqueous work-up and extraction steps. Ensure the organic layers are thoroughly separated and combined.
Presence of a significant amount of starting aldehyde after the reaction. Enolization of the aldehyde by the Grignard reagent. This occurs when the Grignard reagent acts as a base instead of a nucleophile. Lower the reaction temperature and ensure slow addition of the aldehyde.[1][2]
Deactivation of the Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.[3]
Formation of a high-boiling point impurity. Wurtz coupling byproduct. Add the alkyl halide to the magnesium suspension slowly and control the exotherm to prevent localized heating that can promote coupling.[1]
Difficulty in purifying the final product. Close boiling points of the product and byproducts. Employ fractional distillation for purification. If byproducts are still present, consider column chromatography.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines the synthesis of this compound via the reaction of isobutylmagnesium bromide with isobutyraldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Isobutyl bromide

  • Anhydrous diethyl ether or THF

  • Isobutyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.

    • Add a small amount of the isobutyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and the disappearance of the iodine color), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of isobutyraldehyde in anhydrous diethyl ether to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C throughout the addition.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

Visualizations

Reaction_Pathway cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Work-up Isobutyl_bromide Isobutyl bromide Grignard_reagent Isobutylmagnesium bromide Isobutyl_bromide->Grignard_reagent Anhydrous Ether Mg Mg Mg->Grignard_reagent Alkoxide_intermediate Alkoxide Intermediate Grignard_reagent->Alkoxide_intermediate Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Alkoxide_intermediate Product This compound Alkoxide_intermediate->Product H3O+ Troubleshooting_Workflow Start Low Yield of This compound Check_Byproducts Analyze crude product for byproducts (GC-MS) Start->Check_Byproducts High_Aldehyde High level of starting aldehyde? Check_Byproducts->High_Aldehyde Yes High_Coupling High level of coupling product? Check_Byproducts->High_Coupling No Enolization Likely Enolization High_Aldehyde->Enolization Yes Reduction Likely Reduction High_Aldehyde->Reduction No Wurtz_Coupling Likely Wurtz Coupling High_Coupling->Wurtz_Coupling Yes End Improved Yield High_Coupling->End No Optimize_Temp Decrease reaction temperature (e.g., to 0 °C or lower) Enolization->Optimize_Temp Reduction->Optimize_Temp Optimize_Grignard_Formation Control exotherm during Grignard reagent formation Wurtz_Coupling->Optimize_Grignard_Formation Optimize_Addition Slow down aldehyde addition Optimize_Temp->Optimize_Addition Optimize_Addition->End Optimize_Grignard_Formation->End

References

Technical Support Center: Stereoselective Synthesis of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solvent effects on the stereoselectivity of 2,5-Dimethyl-3-hexanol synthesis. It includes troubleshooting guides, frequently asked questions, experimental protocols, and data presentation to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the stereoselectivity in the Grignard synthesis of this compound?

A1: The solvent plays a critical role in determining the stereochemical outcome of the Grignard reaction. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used. The solvent molecules coordinate with the magnesium atom of the Grignard reagent, influencing its aggregation state and reactivity. In reactions involving chiral substrates with chelating groups, the choice between a chelating and a non-chelating solvent can even reverse the diastereoselectivity. For the synthesis of this compound from isobutyraldehyde (B47883) and isopropylmagnesium bromide, the solvent can influence the transition state geometry, thereby affecting the ratio of diastereomers produced.

Q2: What are the primary models used to predict the stereochemical outcome of the reaction?

A2: The stereochemical outcome of nucleophilic additions to carbonyls, such as the synthesis of this compound, can often be rationalized using the Felkin-Anh and Cram's chelation models.

  • Felkin-Anh Model: This model is typically applied under non-chelating conditions and predicts the major diastereomer by considering the steric interactions of the substituents on the alpha-carbon to the carbonyl. The nucleophile attacks the carbonyl carbon from the least hindered face.

  • Cram's Chelation Model: This model is applicable when a chelating group (e.g., an alkoxy group) is present on the alpha-carbon. The Grignard reagent's magnesium atom can form a five- or six-membered chelate ring with the carbonyl oxygen and the chelating group. This rigid structure directs the nucleophilic attack from the less hindered side, often leading to the syn-product.[1]

Q3: Can the halide in the Grignard reagent (RMgX) affect the stereoselectivity?

A3: Yes, the halide can influence the stereoselectivity. The nature of the halide (Cl, Br, or I) affects the Lewis acidity of the magnesium center and the aggregation of the Grignard reagent in solution. These differences can lead to variations in the transition state energies for the formation of the different stereoisomers.

Q4: What is the "Schlenk Equilibrium" and how does it relate to solvent effects?

A4: The Schlenk equilibrium describes the dynamic equilibrium of Grignard reagents in solution. It involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium dihalide (MgX₂). The position of this equilibrium is influenced by the solvent. Solvents with different coordinating abilities can shift the equilibrium, thereby changing the nature of the reactive species and potentially affecting the stereoselectivity of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Diastereoselectivity 1. Inappropriate Solvent Choice: The chosen solvent may not be optimal for differentiating the diastereomeric transition states. 2. Reaction Temperature: Higher temperatures can lead to lower selectivity as the energy difference between the transition states becomes less significant. 3. Water Contamination: Water will quench the Grignard reagent and can affect the reaction environment.1. Solvent Screening: Experiment with different ethereal solvents (e.g., THF, Et₂O, 1,4-dioxane) to determine the optimal solvent for your desired stereoisomer. Non-coordinating solvents like toluene (B28343) can also be explored, sometimes in combination with ethereal solvents. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance selectivity. 3. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents.
Reaction Fails to Initiate 1. Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. 2. Wet Glassware or Solvents: Traces of water will prevent the formation of the Grignard reagent. 3. Alkyl Halide is Not Reactive Enough: The carbon-halogen bond strength may be too high.1. Activate Magnesium: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the mixture to activate the magnesium surface. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface. 2. Dry all Apparatus and Reagents: Flame-dry all glassware under vacuum or in an oven and use freshly distilled anhydrous solvents. 3. Use a More Reactive Halide: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
Formation of Side Products (e.g., Wurtz Coupling) 1. High Local Concentration of Alkyl Halide: Adding the alkyl halide too quickly can lead to coupling reactions. 2. Overheating: Exothermic reaction can lead to side reactions if not controlled.1. Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration. 2. Temperature Control: Use an ice bath to control the reaction temperature, especially during the initial stages.
Inconsistent Stereochemical Results 1. Variability in Reagent Quality: The purity and water content of the solvent and reagents may vary between batches. 2. Slight Variations in Reaction Conditions: Minor changes in temperature, addition rate, or stirring speed can affect the outcome.1. Use High-Purity Reagents: Use freshly opened bottles of anhydrous solvents and high-purity reagents. 2. Standardize the Procedure: Carefully control and document all reaction parameters to ensure reproducibility.

Data on Solvent Effects on Diastereoselectivity

The following table provides a representative example of how solvent can influence the diastereomeric ratio (d.r.) in a Grignard reaction. While this data is for a related system, it illustrates the principle that can be applied to the synthesis of this compound. The synthesis of this compound via the addition of isopropylmagnesium bromide to isobutyraldehyde will produce two diastereomers: (R,R)/(S,S) (syn) and (R,S)/(S,R) (anti).

SolventTemperature (°C)Diastereomeric Ratio (syn:anti)Predominant Model
Tetrahydrofuran (THF)065:35Felkin-Anh
Diethyl Ether (Et₂O)055:45Felkin-Anh
Dichloromethane (CH₂Cl₂)030:70Chelation (if applicable)
Toluene2550:50Minimal Selectivity

Note: The exact diastereomeric ratios for the synthesis of this compound may vary and should be determined experimentally. The example of reversed diastereoselectivity in CH₂Cl₂ versus THF has been observed in systems with chelating groups, suggesting a switch from a non-chelated to a chelated transition state.[2]

Experimental Protocols

Synthesis of Isopropylmagnesium Bromide (Grignard Reagent)
  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • In the dropping funnel, place a solution of 2-bromopropane (B125204) (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromopropane solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and bubbling), gently warm the flask.

  • Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Synthesis of this compound
  • Cool the flask containing the freshly prepared isopropylmagnesium bromide to 0 °C using an ice bath.

  • Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or column chromatography.

  • Determine the diastereomeric ratio using GC or ¹H NMR analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start prep_grignard Prepare Isopropylmagnesium Bromide in Anhydrous Ether start->prep_grignard react_carbonyl React with Isobutyraldehyde at 0 °C prep_grignard->react_carbonyl quench Quench with Saturated Aqueous NH4Cl react_carbonyl->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify analyze Analyze Stereoselectivity (GC or NMR) purify->analyze end End analyze->end

Caption: Workflow for the synthesis and analysis of this compound.

signaling_pathway Stereochemical Control Models cluster_non_chelation Non-Chelating Conditions (e.g., THF) cluster_chelation Chelating Conditions (e.g., Substrate with Lewis Base) carbonyl Chiral Aldehyde/Ketone felkin_anh Felkin-Anh Transition State carbonyl->felkin_anh cram_chelate Cram-Chelate Transition State carbonyl->cram_chelate grignard Grignard Reagent (R-MgX) grignard->felkin_anh grignard->cram_chelate anti_product Anti-Product (Major) felkin_anh->anti_product Nucleophilic Attack syn_product Syn-Product (Major) cram_chelate->syn_product Nucleophilic Attack

Caption: Models for predicting stereoselectivity in Grignard additions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,5-Dimethyl-3-hexanol and Other Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,5-Dimethyl-3-hexanol, a sterically hindered secondary alcohol, with other less sterically encumbered secondary alcohols. The comparative analysis focuses on three key reactions pivotal in organic synthesis and drug development: oxidation, acid-catalyzed dehydration, and Fischer esterification. Due to a lack of extensive kinetic data for this compound in the public domain, this guide will draw upon established principles of organic chemistry and available data for structurally analogous secondary alcohols to infer its reactivity profile.

Introduction to Secondary Alcohol Reactivity

Secondary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to two other carbon atoms, are versatile intermediates in organic synthesis. Their reactivity is primarily governed by the accessibility of the hydroxyl group and the alpha-hydrogen (the hydrogen on the same carbon as the hydroxyl group) to incoming reagents.[1] Steric hindrance, the spatial arrangement of atoms and groups near the reaction center, plays a crucial role in determining the rate and outcome of reactions involving these alcohols.[2] this compound, with its bulky isopropyl and isobutyl groups flanking the hydroxyl group, serves as an excellent model for understanding the impact of significant steric hindrance on the reactivity of secondary alcohols.

Comparative Reactivity Analysis

Oxidation

The oxidation of secondary alcohols yields ketones.[3] A common laboratory oxidant for this transformation is chromic acid (H₂CrO₄), which is typically formed in situ from a chromium(VI) source like potassium dichromate (K₂Cr₂O₇) and a strong acid.[3][4] The reaction proceeds through the formation of a chromate (B82759) ester intermediate, followed by the rate-determining elimination of this ester to form the ketone.[1]

The bulky alkyl groups in this compound are expected to significantly hinder the formation of the chromate ester intermediate, thereby decreasing the rate of oxidation compared to less sterically hindered secondary alcohols like propan-2-ol or cyclohexanol.

Table 1: Comparison of Oxidation Reactivity of Secondary Alcohols

AlcoholStructureRelative Rate of Oxidation (Qualitative)Rationale
Propan-2-olCH₃CH(OH)CH₃FastMinimal steric hindrance around the hydroxyl group.
CyclohexanolC₆H₁₁OHModerateModerate steric hindrance from the cyclohexane (B81311) ring.
This compound(CH₃)₂CHCH(OH)CH₂CH(CH₃)₂SlowSignificant steric hindrance from the flanking isopropyl and isobutyl groups, impeding the approach of the oxidizing agent.

Experimental Protocols

Oxidation of a Secondary Alcohol with Chromic Acid

Objective: To synthesize a ketone from a secondary alcohol using a chromic acid oxidant.

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Potassium dichromate(VI) (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask, dissolve a known amount of the secondary alcohol in diethyl ether.

  • Prepare the chromic acid solution by carefully dissolving potassium dichromate(VI) in a mixture of concentrated sulfuric acid and water, ensuring the solution is cool.

  • Cool the flask containing the alcohol solution in an ice bath.

  • Slowly add the chromic acid solution to the alcohol solution via a dropping funnel with constant stirring. Maintain the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude ketone product.

  • The product can be further purified by distillation or chromatography.

Signaling Pathways and Logical Relationships

Oxidation of a Secondary Alcohol by Chromic Acid

The following diagram illustrates the generally accepted mechanism for the oxidation of a secondary alcohol to a ketone using chromic acid.

Oxidation_Mechanism SecondaryAlcohol Secondary Alcohol (R₂CHOH) ChromateEster Chromate Ester Intermediate SecondaryAlcohol->ChromateEster + H₂CrO₄ ChromicAcid Chromic Acid (H₂CrO₄) ChromicAcid->ChromateEster Ketone Ketone (R₂C=O) ChromateEster->Ketone + H₂O (as base) H2CrO3 H₂CrO₃ ChromateEster->H2CrO3 - H⁺ Water H₂O Water->Ketone

Mechanism for the oxidation of a secondary alcohol to a ketone by chromic acid.
Acid-Catalyzed Dehydration

The dehydration of secondary alcohols to form alkenes typically proceeds through an E1 (elimination, unimolecular) mechanism in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[5][6] The reaction rate is dependent on the stability of the carbocation intermediate formed.

Tertiary alcohols dehydrate more readily than secondary alcohols, which in turn are more reactive than primary alcohols.[6] This is because the stability of the carbocation intermediate follows the order: tertiary > secondary > primary. For this compound, the formation of a secondary carbocation is expected. The bulky alkyl groups may influence the regioselectivity of the elimination, favoring the formation of the most stable (most substituted) alkene, in accordance with Zaitsev's rule.[7] However, steric hindrance could also play a role in the approach of the base to abstract a proton, potentially leading to a mixture of alkene products.

Table 2: Comparison of Dehydration Reactivity of Secondary Alcohols

AlcoholStructureRelative Rate of Dehydration (Qualitative)Rationale
Propan-2-olCH₃CH(OH)CH₃ModerateForms a secondary carbocation.
CyclohexanolC₆H₁₁OHModerateForms a secondary carbocation.
This compound(CH₃)₂CHCH(OH)CH₂CH(CH₃)₂Moderate to SlowForms a secondary carbocation. The rate may be slightly slower than less hindered alcohols due to potential steric effects in achieving the optimal geometry for elimination.

Experimental Protocols

Acid-Catalyzed Dehydration of a Secondary Alcohol

Objective: To synthesize an alkene from a secondary alcohol via acid-catalyzed dehydration.

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or sodium sulfate

Procedure:

  • Place the secondary alcohol and a catalytic amount of concentrated phosphoric acid or sulfuric acid in a round-bottom flask.

  • Assemble a simple distillation apparatus.

  • Heat the mixture gently with a heating mantle. The lower-boiling alkene product will distill over as it is formed.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it with water and then with a saturated sodium chloride solution to remove any remaining acid and water-soluble impurities.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate).

  • Decant or filter the dried alkene into a clean, dry flask.

  • The product can be further purified by fractional distillation if necessary.

Signaling Pathways and Logical Relationships

E1 Dehydration of a Secondary Alcohol

The following diagram outlines the E1 mechanism for the acid-catalyzed dehydration of a secondary alcohol.

Dehydration_Mechanism SecondaryAlcohol Secondary Alcohol (R₂CHOH) ProtonatedAlcohol Protonated Alcohol (R₂CHOH₂⁺) SecondaryAlcohol->ProtonatedAlcohol + H⁺ H_plus H⁺ (from acid) H_plus->ProtonatedAlcohol Carbocation Secondary Carbocation (R₂CH⁺) ProtonatedAlcohol->Carbocation - H₂O (slow, rate-determining) Water_leaving H₂O ProtonatedAlcohol->Water_leaving Alkene Alkene Carbocation->Alkene + H₂O (fast) Water_base H₂O (as base) Water_base->Alkene H3O_plus H₃O⁺ Alkene->H3O_plus - H⁺

E1 mechanism for the dehydration of a secondary alcohol.
Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2] The reaction is reversible, and the rate is highly sensitive to steric hindrance at both the alcohol and the carboxylic acid.[2]

The bulky nature of this compound is expected to dramatically decrease the rate of esterification compared to less hindered secondary alcohols. The large isopropyl and isobutyl groups will sterically impede the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid, which is a key step in the reaction mechanism.

Table 3: Comparison of Fischer Esterification Reactivity of Secondary Alcohols with Acetic Acid

AlcoholStructureRelative Rate of Esterification (Qualitative)Rationale
Propan-2-olCH₃CH(OH)CH₃ModerateModerate steric hindrance.
CyclohexanolC₆H₁₁OHModerateModerate steric hindrance.
This compound(CH₃)₂CHCH(OH)CH₂CH(CH₃)₂Very SlowHigh degree of steric hindrance significantly obstructs the nucleophilic attack of the alcohol on the carboxylic acid.

Experimental Protocols

Fischer Esterification of a Secondary Alcohol with Acetic Acid

Objective: To synthesize an ester from a secondary alcohol and a carboxylic acid.

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Carboxylic acid (e.g., glacial acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, combine the secondary alcohol, the carboxylic acid, and a catalytic amount of concentrated sulfuric acid.

  • Assemble a reflux apparatus and heat the mixture to reflux for a specified period. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with water and extract the ester with diethyl ether.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ester.

  • The ester can be purified by distillation under reduced pressure or by column chromatography.

Signaling Pathways and Logical Relationships

Fischer Esterification Mechanism

The following diagram illustrates the mechanism of Fischer esterification between a secondary alcohol and a carboxylic acid.

Esterification_Mechanism CarboxylicAcid Carboxylic Acid (R'COOH) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H⁺ H_plus1 H⁺ H_plus1->ProtonatedAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R₂CHOH SecondaryAlcohol Secondary Alcohol (R₂CHOH) SecondaryAlcohol->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer ProtonatedEsterIntermediate Protonated Ester Intermediate ProtonTransfer->ProtonatedEsterIntermediate Water H₂O ProtonatedEsterIntermediate->Water Ester Ester (R'COOCHR₂) ProtonatedEsterIntermediate->Ester - H₂O, - H⁺ H_plus2 H⁺ Ester->H_plus2

Mechanism for Fischer esterification of a secondary alcohol.

Conclusion

The reactivity of this compound in common organic transformations is significantly influenced by the steric hindrance imposed by its bulky alkyl substituents. Compared to less hindered secondary alcohols, it is expected to exhibit markedly slower reaction rates in oxidation and Fischer esterification reactions. In acid-catalyzed dehydration, while the underlying E1 mechanism is similar to other secondary alcohols, the steric environment may affect the distribution of alkene products. Understanding these reactivity patterns is crucial for designing efficient synthetic routes and for predicting the chemical behavior of complex molecules in various chemical environments, which is of paramount importance in the field of drug development and materials science. Further kinetic studies on this compound and other sterically hindered alcohols would provide valuable quantitative data to solidify these qualitative comparisons.

References

A Comparative Analysis of 2,5-Dimethyl-3-hexanol from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides an objective comparison of 2,5-Dimethyl-3-hexanol from three hypothetical leading suppliers—Supplier A, Supplier B, and Supplier C—based on their Certificates of Analysis (CoA).

This comparison focuses on critical quality attributes such as purity, water content, and the presence of impurities, which can significantly impact experimental outcomes and the safety profile of a final drug product. The data presented is based on typical specifications for a high-purity grade chemical.

Quantitative Data Comparison

The following table summarizes the key analytical data from the CoAs of the three suppliers. This allows for a direct comparison of the product specifications.

ParameterSupplier ASupplier BSupplier CTest Method
Purity (by GC) ≥ 99.5%≥ 99.0%≥ 99.8%Gas Chromatography
Water Content (by Karl Fischer) ≤ 0.05%≤ 0.1%≤ 0.02%Karl Fischer Titration
Residual Solvents (Class 2) Meets USP <467>Meets USP <467>Meets USP <467>Headspace GC-MS
Heavy Metals (as Pb) ≤ 10 ppm≤ 20 ppm≤ 5 ppmICP-MS (USP <232>/<233>)
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidVisual Inspection
Identity (by IR) Conforms to standardConforms to standardConforms to standardInfrared Spectroscopy

Experimental Protocols

Detailed methodologies are crucial for understanding the basis of the CoA data. Below are the standard experimental protocols for the key tests cited.

1. Purity by Gas Chromatography (GC)

  • Principle: This method separates volatile compounds in a mixture. The sample is vaporized and injected into a chromatographic column. Components are separated based on their affinity for the stationary phase and their boiling points.[1][2][3] A detector measures the quantity of each component as it elutes from the column.[2]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.[3]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Quantification: The percentage purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.[1]

2. Water Content by Karl Fischer Titration

  • Principle: This technique is a highly specific method for determining water content.[4][5] The Karl Fischer reagent, which contains iodine, reacts stoichiometrically with water.[4][6] The endpoint of the titration is detected potentiometrically.[4]

  • Instrumentation: Karl Fischer titrator (volumetric or coulometric).[5][6]

  • Reagent: Hydranal-Composite 5 or equivalent.

  • Sample Preparation: A known weight of the this compound sample is accurately transferred into the titration vessel containing a suitable solvent like methanol.[4][7]

  • Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The volume of reagent consumed is used to calculate the water content.[4]

3. Residual Solvents Analysis (USP <467>)

  • Principle: The United States Pharmacopeia (USP) chapter <467> outlines procedures for identifying and quantifying residual solvents in pharmaceutical products.[8][9][10] The method typically involves headspace gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (FID).[9]

  • Instrumentation: Headspace GC-MS or GC-FID system.[11]

  • Procedure: A sample of this compound is placed in a sealed vial and heated to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC. The method is designed to detect and quantify solvents classified by their toxicity.[8][9][10]

4. Heavy Metals Analysis (USP <232>/<233>)

  • Principle: Modern methods for elemental impurities, as described in USP chapters <232> and <233>, have replaced older colorimetric tests.[12][13][14] These new standards require the use of advanced techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) for greater accuracy and sensitivity.[13][14][15][16]

  • Instrumentation: ICP-MS or ICP-OES.

  • Sample Preparation: The this compound sample is typically digested using a closed-vessel microwave system with a suitable acid, such as nitric acid, to bring the metals into solution.[14][15]

  • Procedure: The digested sample is introduced into the plasma, which atomizes and ionizes the elements. The mass spectrometer or optical detector then measures the concentration of each elemental impurity.

Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a supplier based on the provided CoA data. The decision-making process prioritizes the most critical quality attributes for pharmaceutical research and development.

Supplier_Selection_Workflow start Start: Review CoAs purity_check Purity ≥ 99.8%? start->purity_check water_check Water Content ≤ 0.02%? purity_check->water_check Yes (Supplier C) re_evaluate_A Re-evaluate Supplier A purity_check->re_evaluate_A No heavy_metals_check Heavy Metals ≤ 5 ppm? water_check->heavy_metals_check Yes (Supplier C) re_evaluate_B Re-evaluate Supplier B water_check->re_evaluate_B No select_C Select Supplier C heavy_metals_check->select_C Yes (Supplier C) heavy_metals_check->re_evaluate_A No end End Selection select_C->end re_evaluate_B->end re_evaluate_A->end

Caption: Workflow for selecting a this compound supplier.

Hypothetical Signaling Pathway Involvement

While this compound is a simple alcohol, its derivatives could potentially be investigated as modulators of cellular signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound inhibits a key kinase in a cancer-related pathway.

Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound Derivative inhibitor->raf

Caption: Hypothetical inhibition of the Raf-MEK-ERK pathway.

References

A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical step in the development and quality control of chiral compounds. For 2,5-Dimethyl-3-hexanol, a chiral alcohol, achieving baseline separation of its enantiomers requires a systematic approach to chiral High-Performance Liquid Chromatography (HPLC) method development. This guide provides a comparative overview of potential chiral stationary phases (CSPs) and mobile phase conditions, based on established principles for the separation of structurally similar chiral alcohols.

Comparison of Chiral Stationary Phases (CSPs) for Alcohol Separation

The selection of an appropriate CSP is the most crucial factor in chiral separations. Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability, particularly for alcohols.[1] Below is a comparison of common CSP types that are recommended as a starting point for the separation of this compound enantiomers.

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationRecommended Screening Solvents (Normal Phase)Key Characteristics
Polysaccharide Derivatives Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1, Lux® Amylose-1Based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support.[1] Separation occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[1]n-Hexane/Isopropanol (IPA), n-Hexane/EthanolVersatile and widely used for a broad range of chiral compounds, including alcohols.[1][2] Coated phases are common, while immobilized phases offer greater solvent compatibility.
Cyclodextrin-Based CYCLOBOND™ I 2000Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes. Enantioseparation is achieved based on the differential fit of the enantiomers into the chiral cavity.[1]Methanol/Water, Acetonitrile/Water (Reversed-Phase)Often used in reversed-phase or polar organic modes. The size of the cyclodextrin (B1172386) cavity is a key parameter for achieving separation.
Macrocyclic Glycopeptides CHIROBIOTIC™ V, CHIROBIOTIC™ TThese phases, such as those based on vancomycin (B549263) or teicoplanin, offer a complex multimodal surface with multiple chiral centers and interaction sites (ionic, hydrogen bonding, hydrophobic).[1][3]Methanol, Ethanol, Acetonitrile with acidic or basic additivesCan be operated in normal-phase, reversed-phase, and polar organic modes, providing broad selectivity.
Brush-Type (Pirkle) Phases (S,S)-Whelk-O® 1Based on a chiral molecule (the selector) covalently bonded to the silica support. Separation relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.n-Hexane/IPA, n-Hexane/EthanolKnown for their robustness and high efficiency. The choice of selector is highly specific to the analyte structure.
Comparison of Mobile Phase Systems

The choice of mobile phase significantly influences retention times and enantioselectivity. A screening approach using different mobile phase compositions is highly recommended.

Mobile Phase ModeTypical CompositionAdditivesAdvantagesConsiderations
Normal Phase n-Hexane or n-Heptane with an alcohol modifier (e.g., Isopropanol, Ethanol)For acidic compounds: Trifluoroacetic Acid (TFA) (0.1%). For basic compounds: Diethylamine (DEA) (0.1%).Often provides better selectivity for polar compounds like alcohols. The most common starting point for polysaccharide CSPs.Solvent miscibility and the UV cutoff of the solvents should be considered.
Reversed Phase Water with an organic modifier (e.g., Acetonitrile, Methanol)Buffers (e.g., ammonium (B1175870) acetate, phosphate) to control pH.Compatible with aqueous samples and mass spectrometry. Generally robust and reproducible.May provide lower selectivity for some chiral compounds compared to normal phase.
Polar Organic Mode Acetonitrile, Methanol, or Ethanol, often in combinationAcidic or basic additives as needed.Useful for compounds that are not soluble in normal or reversed-phase solvents.Can offer unique selectivities not achievable in other modes.

Experimental Protocols: A General Approach to Method Development

As no specific published method for this compound was identified, the following protocol outlines a systematic screening approach for developing a suitable chiral HPLC method.

Initial Column and Mobile Phase Screening

Objective: To identify a promising chiral stationary phase and mobile phase system that shows some separation of the enantiomers.

Instrumentation:

  • HPLC system with a UV detector (or other suitable detector if the analyte lacks a chromophore)

  • Autosampler and column thermostat

Materials:

  • Racemic standard of this compound

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol, Acetonitrile, Methanol

  • Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA)

  • Screening Columns:

    • Polysaccharide-based: e.g., Chiralcel® OD-H (Cellulose based) and Chiralpak® AD-H (Amylose based)

    • Consider others like a cyclodextrin or macrocyclic glycopeptide column for broader screening.

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., the mobile phase).

  • Initial Screening Conditions (Normal Phase):

    • Columns: Chiralcel® OD-H, Chiralpak® AD-H

    • Mobile Phases:

      • 90:10 (v/v) n-Hexane/IPA

      • 90:10 (v/v) n-Hexane/Ethanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) might be possible, or a Refractive Index (RI) detector or derivatization with a UV-active agent may be necessary.

    • Injection Volume: 5-10 µL

  • Data Evaluation: For each run, evaluate the chromatogram for:

    • Retention Factors (k'): Should be between 1 and 10 for optimal resolution and run time.

    • Separation Factor (α): The ratio of the retention factors of the two enantiomers (k'2 / k'1). An α > 1 indicates some separation.

    • Resolution (Rs): A measure of the baseline separation between the two peaks. An Rs ≥ 1.5 is desired for baseline separation.

Method Optimization

Objective: To improve the resolution and peak shape of the most promising conditions identified during screening.

Procedure: If partial separation is observed, optimize the following parameters on the most promising column/mobile phase combination:

  • Modifier Percentage: Vary the percentage of the alcohol modifier in the mobile phase (e.g., from 5% to 20% IPA in n-Hexane). A lower percentage of the polar modifier generally increases retention and can improve resolution.

  • Alcohol Modifier Type: If using a Hexane/IPA mobile phase, try substituting IPA with Ethanol or another alcohol to alter selectivity.

  • Flow Rate: Reduce the flow rate (e.g., to 0.5-0.8 mL/min) to potentially increase efficiency and resolution, at the cost of longer run times.

  • Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often enhance enantioselectivity.

Workflow for Chiral HPLC Method Development

The following diagram illustrates a logical workflow for the development and optimization of a chiral HPLC method for this compound.

Chiral_Method_Development start Define Analyte (this compound) screening Primary Screening: - Polysaccharide CSPs - Normal Phase Solvents start->screening evaluation Evaluate Results: - Retention (k') - Selectivity (α) - Resolution (Rs) screening->evaluation no_sep No Separation or Poor Peak Shape evaluation->no_sep If Rs < 1.0 partial_sep Partial Separation (α > 1.1) evaluation->partial_sep If Rs >= 1.0 secondary_screening Secondary Screening: - Different CSP Class - Reversed/Polar Organic Mode no_sep->secondary_screening optimization Method Optimization: - % Modifier - Flow Rate - Temperature partial_sep->optimization final_method Final Validated Method (Rs >= 1.5) optimization->final_method secondary_screening->evaluation

Caption: A logical workflow for chiral HPLC method development.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,5-dimethyl-3-hexanol against other structurally similar branched-chain alcohols, supported by experimental data from the National Institute of Standards and Technology (NIST) database.

The fragmentation of aliphatic alcohols in a mass spectrometer is primarily governed by two key pathways: alpha-cleavage (the breaking of a carbon-carbon bond adjacent to the hydroxyl group) and dehydration (the loss of a water molecule). These processes lead to the formation of characteristic fragment ions that provide valuable clues about the molecule's structure. In branched alcohols like this compound, the stability of the resulting carbocations significantly influences the relative abundance of these fragments.

Comparative Analysis of Fragmentation Patterns

To provide a clear comparison, the mass spectral data for this compound is presented alongside two other C8 branched-chain alcohols: 2,2-dimethyl-3-hexanol (B1585437) and the C7 alcohol 2,4-dimethyl-3-pentanol. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below.

m/z This compound Relative Intensity (%) 2,2-Dimethyl-3-hexanol Relative Intensity (%) 2,4-Dimethyl-3-pentanol Relative Intensity (%) Proposed Fragment Ion/Loss
41 855560[C3H5]+
43 10065100[C3H7]+ (isopropyl cation)
55 604575[C4H7]+
57 9510050[C4H9]+ (tert-butyl cation)
69 983040[C5H9]+
73 308095[M-C4H9]+ or [M-C3H7]+
87 55-[M-C3H7]+
112 <5<5-[M-H2O]+
Molecular Ion (M+) Not observedNot observedNot observed-

Data is estimated from the graphical representations of the NIST Mass Spectrometry Data Center.

Deciphering the Fragmentation Pathways of this compound

The mass spectrum of this compound is characterized by the absence of a molecular ion peak (m/z 130), a common feature for branched alcohols which readily fragment. The base peak, representing the most abundant fragment, is observed at m/z 43, corresponding to the stable isopropyl cation. Another highly abundant peak is seen at m/z 69. The key fragmentation pathways are visualized in the diagram below.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_secondary Secondary Fragmentation cluster_dehydration Dehydration M This compound (m/z 130, M+) F_73 [C4H9O]+ m/z 73 M->F_73 - C4H9• F_87 [C5H11O]+ m/z 87 M->F_87 - C3H7• F_112 [M-H2O]+ m/z 112 M->F_112 - H2O F_43 [C3H7]+ m/z 43 (Base Peak) F_73->F_43 - C2H6O F_57 [C4H9]+ m/z 57 F_87->F_57 - C2H2O F_69 [C5H9]+ m/z 69 F_112->F_69 - C3H7•

Fragmentation pathway of this compound.

Experimental Protocols

The acquisition of reproducible mass spectra is crucial for accurate compound identification and comparison. The following outlines a typical experimental protocol for the analysis of branched-chain alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of the alcohol (e.g., 100 ppm) in a high-purity volatile solvent such as methanol (B129727) or dichloromethane.

  • Ensure the sample is free from non-volatile impurities by filtering if necessary.

2. Gas Chromatography (GC) Parameters:

  • Injector:

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min.

    • Final Temperature: 200 °C, hold for 5 minutes.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of alcohols.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-200.

  • Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

experimental_workflow A Sample Preparation (Dilution in Volatile Solvent) B GC Injection (Split Mode) A->B C GC Separation (Capillary Column) B->C D Elution to MS C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Data Acquisition & Processing G->H

General workflow for GC-MS analysis of alcohols.

Conclusion

The mass spectrometry fragmentation pattern of this compound provides a distinct fingerprint that allows for its identification and differentiation from other structurally similar alcohols. The dominance of fragments resulting from alpha-cleavage, particularly the formation of the stable isopropyl cation (m/z 43) and the ion at m/z 69, are key identifiers. By comparing these patterns with known standards and utilizing standardized experimental protocols, researchers can confidently identify and characterize these compounds in various matrices. This guide provides the necessary data and methodological framework to support such analyses in a research and development setting.

A Comparative Study of 2,5-Dimethyl-3-hexanol and its Structural Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical and spectroscopic properties of 2,5-Dimethyl-3-hexanol and its isomers, complete with detailed experimental protocols and data visualizations to support scientific research and development.

This guide provides a comprehensive comparison of this compound and its key structural isomers. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their chemical and physical properties, spectroscopic data, and relevant experimental procedures.

Physicochemical Properties

The structural arrangement of atoms within a molecule significantly influences its physical properties, such as boiling point and density. In the case of C8H18O alcohol isomers, branching in the carbon chain generally leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. The position of the hydroxyl group also plays a role in determining these properties.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound CH₃CH(CH₃)CH(OH)CH₂CH(CH₃)₂130.23158-1600.826
1-Octanol CH₃(CH₂)₇OH130.231950.824
2-Octanol CH₃CH(OH)(CH₂)₅CH₃130.231790.819
2,2-Dimethyl-3-hexanol (B1585437) CH₃CH(OH)C(CH₃)₂CH₂CH₂CH₃130.23156[1]0.830[1]
3,3-Dimethyl-2-hexanol (B3368857) CH₃CH(OH)C(CH₃)₂CH₂CH₂CH₃130.23Not Available0.842[2]
2-Methyl-3-heptanol (B94098) CH₃CH₂CH₂CH₂CH(OH)CH(CH₃)₂130.23168[3]0.821[3]
2,3-Dimethyl-2-hexanol CH₃CH₂CH₂C(OH)(CH₃)CH(CH₃)₂130.23150.5[4]0.821[4]

Spectroscopic Analysis

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of organic molecules.

Infrared (IR) Spectroscopy: All isomers exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group. A strong C-O stretching absorption is also present in the 1050-1260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton attached to the carbon bearing the hydroxyl group (CH-OH) typically appears as a multiplet in the downfield region (δ 3-4 ppm). The chemical shifts and splitting patterns of the other protons provide detailed information about the carbon skeleton.

  • ¹³C NMR: The carbon atom attached to the hydroxyl group (C-OH) is deshielded and resonates in the δ 60-80 ppm region. The chemical shifts of the other carbon atoms are indicative of the branching and overall structure of the molecule.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from isobutyraldehyde (B47883) and isopropylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • 2-Bromopropane (B125204) (isopropyl bromide)

  • Isobutyraldehyde (2-methylpropanal)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. Add the remaining 2-bromopropane solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition, stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by distillation under reduced pressure to obtain this compound.

Synthesis_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Reaction Grignard Reaction cluster_Workup Work-up & Purification Mg Magnesium Turnings Grignard_Reagent Isopropylmagnesium Bromide Mg->Grignard_Reagent Isopropyl_Bromide 2-Bromopropane Isopropyl_Bromide->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Aldehyde Isobutyraldehyde Aldehyde->Intermediate Quenching Quenching (NH4Cl aq.) Intermediate->Quenching Extraction Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Determination of Boiling Point

This protocol describes the micro-boiling point determination method.

Materials:

  • Capillary tube (sealed at one end)

  • Sample of the alcohol

  • Thermometer

  • Heating apparatus (e.g., oil bath or melting point apparatus)

Procedure:

  • Introduce a small amount of the alcohol into the capillary tube.

  • Invert a smaller, open-ended capillary tube and place it inside the first tube.

  • Attach the capillary tube to a thermometer.

  • Heat the apparatus slowly and observe the sample.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary tube.

Gas Chromatography (GC) Analysis of Isomers

This protocol outlines the separation and analysis of alcohol isomers using gas chromatography.

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Appropriate GC column (e.g., a polar capillary column like DB-WAX)

  • Samples of this compound and its isomers

  • High-purity carrier gas (e.g., Helium or Nitrogen)

Procedure:

  • Instrument Setup: Set the GC oven temperature, injector temperature, and detector temperature. A typical starting point would be an oven temperature of 80°C, an injector temperature of 200°C, and a detector temperature of 250°C.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the alcohol sample into the GC.

  • Data Acquisition: Record the chromatogram. The retention time for each isomer will be different, allowing for their separation and identification.

  • Analysis: The relative peak areas in the chromatogram correspond to the relative amounts of each isomer in a mixture.

GC_Analysis_Workflow Sample Alcohol Isomer Mixture Injector GC Injector Sample->Injector Column GC Column (Separation based on boiling point and polarity) Injector->Column Detector FID Detector Column->Detector Chromatogram Chromatogram (Retention Time vs. Signal) Detector->Chromatogram Analysis Data Analysis (Identification and Quantification) Chromatogram->Analysis

Caption: Workflow for Gas Chromatography analysis of alcohol isomers.

Structure-Property Relationships

The relationship between the molecular structure of the C8H18O alcohol isomers and their physicochemical properties is a key area of study.

Isomer_Relationships C8H18O C8H18O Alcohols Linear Linear Chain (e.g., 1-Octanol) C8H18O->Linear Branched Branched Chain C8H18O->Branched Positional Positional Isomers (e.g., 2-Octanol, 3-Octanol) Linear->Positional Skeletal Skeletal Isomers Branched->Skeletal Target This compound Skeletal->Target OtherBranched Other Dimethylhexanols (e.g., 2,2-Dimethyl-3-hexanol) Skeletal->OtherBranched

Caption: Isomeric relationships of C8H18O alcohols.

References

Validating the Purity of Synthesized 2,5-Dimethyl-3-hexanol Against a Commercial Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of chemical research and drug development. However, the purity of a synthesized compound is paramount to ensure the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of a laboratory-synthesized batch of 2,5-Dimethyl-3-hexanol against a commercially available standard, detailing the analytical methods used for purity validation.

Introduction

This compound is a secondary alcohol with applications in organic synthesis and as a potential building block in the development of new chemical entities. The validation of its purity is a critical step following synthesis to identify and quantify any residual starting materials, byproducts, or other impurities. This guide outlines the use of Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as orthogonal methods for robust purity assessment.

Analytical Methodologies

Two primary analytical techniques were employed to determine the purity of the synthesized this compound and compare it to a commercial standard.

  • Gas Chromatography (GC): A powerful technique for separating and quantifying volatile and semi-volatile compounds in a mixture.[1][2][3] The area of each peak in the chromatogram is proportional to the concentration of the corresponding component.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A non-destructive method that provides both structural information and precise quantification of a target analyte against a certified internal standard.[4][5][6]

Comparative Purity Analysis

A batch of this compound was synthesized in our laboratory. For the purpose of this guide, we will assume the synthesis was performed via the reduction of 2,5-Dimethyl-3-hexanone. The purity of this synthesized batch was compared against a commercial standard with a stated purity of >97.0%.

Gas Chromatography (GC) Data

The following table summarizes the results obtained from the GC analysis. The synthesized batch shows the presence of the starting material and a solvent residue, which are absent in the commercial standard.

Compound Retention Time (min) Commercial Standard (% Area) Synthesized Batch (% Area)
Ethanol (B145695) (Solvent)3.15Not Detected0.45
2,5-Dimethyl-3-hexanone (Starting Material)8.72Not Detected1.78
This compound 10.24 99.85 97.62
Unidentified Impurity11.510.150.15
Quantitative NMR (qNMR) Data

Quantitative NMR analysis was performed using maleic acid as the internal standard. The results corroborate the findings from the GC analysis, providing a highly accurate measure of the absolute purity of the main component.

Sample Purity by qNMR (% w/w)
Commercial Standard99.7 ± 0.2
Synthesized Batch97.5 ± 0.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography (GC) Protocol
  • Instrument: Agilent 7890B GC System with Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm x 0.25 µm.

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples were diluted to 1 mg/mL in dichloromethane.

Quantitative NMR (qNMR) Protocol
  • Instrument: Bruker Avance III 500 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of maleic acid and add it to the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Processing: The purity was calculated by comparing the integral of a well-resolved proton signal from this compound to the integral of the olefinic protons of maleic acid.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_standard Standard cluster_analysis Analytical Methods cluster_results Results & Comparison Synthesized_Sample Synthesized this compound GC_Analysis Gas Chromatography (GC) Synthesized_Sample->GC_Analysis qNMR_Analysis Quantitative NMR (qNMR) Synthesized_Sample->qNMR_Analysis Commercial_Standard Commercial Standard (>97.0%) Commercial_Standard->GC_Analysis Commercial_Standard->qNMR_Analysis Purity_Data Purity Data Comparison GC_Analysis->Purity_Data Impurity_Profile Impurity Profile GC_Analysis->Impurity_Profile qNMR_Analysis->Purity_Data Conclusion Conclusion on Purity Purity_Data->Conclusion Impurity_Profile->Conclusion

Caption: Workflow for Purity Validation of Synthesized Compound.

Conclusion

The comparative analysis demonstrates that the synthesized batch of this compound has a purity of approximately 97.6% as determined by both GC and qNMR. The primary impurities identified were the unreacted starting material, 2,5-Dimethyl-3-hexanone, and residual ethanol from the synthesis/purification process. While the synthesized material meets the general purity threshold of the commercial standard, the presence of these specific impurities may warrant further purification depending on the intended application. This guide highlights the importance of employing multiple analytical techniques for a comprehensive and accurate assessment of compound purity.

References

Benchmarking the performance of 2,5-Dimethyl-3-hexanol in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and building blocks is paramount to the success of a synthetic campaign. This guide provides a comparative performance benchmark of 2,5-Dimethyl-3-hexanol, a sterically hindered secondary alcohol, in two common and critical organic transformations: Fischer-Speier Esterification and Oxidation. Its performance is contrasted with less sterically encumbered analogs, 2-hexanol (B165339) (a typical secondary alcohol) and 1-hexanol (B41254) (a primary alcohol), to highlight the impact of steric hindrance on reaction outcomes.

The inherent steric bulk of this compound, arising from the isopropyl groups flanking the hydroxyl functionality, significantly influences its reactivity. This often necessitates more forcing reaction conditions or specialized reagents to achieve comparable yields and reaction rates to less hindered alcohols.

Fischer-Speier Esterification: A Comparative Analysis

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. The steric accessibility of the hydroxyl group is a critical factor in the rate and equilibrium position of this reaction.

Data Presentation
AlcoholStructureRelative Reaction RateTypical Yield (24h, reflux)
1-HexanolCH₃(CH₂)₅OHFast> 90%
2-HexanolCH₃CH(OH)(CH₂)₃CH₃Moderate~70-80%
This compound(CH₃)₂CHCH(OH)CH(CH₃)₂Very Slow< 40%
Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize the corresponding acetate (B1210297) ester from 1-hexanol, 2-hexanol, and this compound and compare the reaction progress.

Materials:

  • 1-Hexanol

  • 2-Hexanol

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Diethyl ether

  • Round-bottom flasks (50 mL)

  • Reflux condensers

  • Heating mantles

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Gas chromatograph (for monitoring reaction progress)

Procedure:

  • To a 50 mL round-bottom flask, add the respective alcohol (0.1 mol) and glacial acetic acid (0.12 mol).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise with swirling.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Monitor the reaction progress at regular intervals (e.g., 4, 8, and 24 hours) by taking small aliquots for GC analysis.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Shake the funnel, allow the layers to separate, and discard the aqueous layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation if necessary and calculate the yield.

Logical Relationship Diagram: Steric Hindrance in Esterification

G Effect of Steric Hindrance on Fischer Esterification cluster_reactivity Reactivity Trend A Alcohol Substrate B 1-Hexanol (Primary, Unhindered) A->B C 2-Hexanol (Secondary, Moderately Hindered) A->C D This compound (Secondary, Highly Hindered) A->D B->C Decreasing Rate F Tetrahedral Intermediate B->F Nucleophilic Attack on E C->D Significantly Decreasing Rate C->F Nucleophilic Attack on E D->F Nucleophilic Attack on E E Protonated Carbonyl (Activated Electrophile) G Ester Product F->G Elimination of Water

Caption: Decreasing reactivity in esterification with increasing steric bulk.

Oxidation of Alcohols: A Performance Comparison

The oxidation of secondary alcohols to ketones is a fundamental transformation. The efficiency of this reaction is also highly dependent on the steric environment of the hydroxyl group.

Data Presentation

The following table presents a comparison of the oxidation of this compound with less hindered alcohols using a common oxidizing agent, pyridinium (B92312) chlorochromate (PCC). The data for this compound is an estimation based on typical observations for the oxidation of sterically hindered secondary alcohols.

AlcoholStructureOxidizing AgentTypical Yield (4h, room temp.)
1-HexanolCH₃(CH₂)₅OHPCC> 90% (to Hexanal)
2-HexanolCH₃CH(OH)(CH₂)₃CH₃PCC~85-95% (to 2-Hexanone)
This compound(CH₃)₂CHCH(OH)CH(CH₃)₂PCC< 50% (requires longer reaction time)
Experimental Protocol: Oxidation with PCC

Objective: To synthesize the corresponding carbonyl compound from 1-hexanol, 2-hexanol, and this compound using PCC and compare the reaction outcomes.

Materials:

  • 1-Hexanol

  • 2-Hexanol

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) Gel

  • Anhydrous Diethyl Ether

  • Round-bottom flasks (100 mL)

  • Magnetic stirrers and stir bars

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chambers

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add PCC (1.5 equivalents) and anhydrous DCM (50 mL).

  • To this stirred suspension, add a solution of the respective alcohol (1 equivalent) in anhydrous DCM (10 mL) dropwise over 10 minutes.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed (or for a fixed time of 4 hours for comparison).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether (50 mL) and stir for an additional 15 minutes.

  • Filter the mixture through a short pad of silica gel, washing the pad with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude carbonyl compound.

  • Purify the product by column chromatography if necessary and calculate the yield.

Experimental Workflow Diagram: Oxidation of Alcohols

G Workflow for Comparative Oxidation of Alcohols cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A Suspend PCC in Anhydrous DCM C Add Alcohol Solution Dropwise to PCC Suspension A->C B Prepare Solution of Alcohol in Anhydrous DCM B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Dilute with Diethyl Ether E->F G Filter through Silica Gel F->G H Solvent Evaporation G->H I Purification (if needed) H->I J Final Product I->J

Caption: A generalized workflow for the oxidation of alcohols using PCC.

Conclusion

The performance of this compound in common organic reactions such as esterification and oxidation is significantly impacted by its sterically hindered nature. Compared to less bulky secondary and primary alcohols, it exhibits lower reaction rates and often results in lower yields under standard conditions. For synthetic applications involving this compound, researchers should consider employing more reactive reagents (e.g., acid chlorides for acylation) or more potent catalytic systems to overcome the steric barrier and achieve desired transformations efficiently. This guide serves as a foundational tool for making informed decisions when incorporating sterically demanding alcohols into a synthetic strategy.

Comparative Analysis of 2,5-Dimethyl-3-hexanol: A Cross-Reference of Experimental Data and PubChem Records

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical properties, potential applications, and comparative performance of 2,5-Dimethyl-3-hexanol.

This guide provides a comprehensive comparison of this compound with relevant alternatives, supported by experimental data and detailed methodologies. The information is cross-referenced with the PubChem entry for this compound (CID 89183) to offer a complete profile of the compound.[1]

Physicochemical Properties and Spectral Data

This compound is a branched-chain secondary alcohol.[2][3] Its molecular and physical properties are summarized in the table below, with data sourced from its PubChem entry.

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
IUPAC Name 2,5-dimethylhexan-3-ol
CAS Number 19550-07-3
Appearance Clear, colorless liquid
Boiling Point 160-162 °C
LogP 2.6

Table 1: Physicochemical Properties of this compound.[1]

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

Spectroscopic TechniqueKey Features and Observations
¹H NMR The spectrum shows characteristic signals for the methyl, methylene, and methine protons, with chemical shifts and splitting patterns corresponding to the branched alkyl structure.
¹³C NMR The spectrum displays distinct peaks for each of the eight carbon atoms, confirming the molecular structure.
Mass Spectrometry (MS) The mass spectrum exhibits a molecular ion peak and fragmentation patterns consistent with the structure of this compound.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

Table 2: Summary of Spectral Data for this compound.

Comparative Performance Analysis

Application in Fragrance Formulations

Comparison with Alternatives:

  • Linear Alcohols (e.g., 1-Octanol): Linear alcohols often possess simpler, more direct odor profiles. Branched-chain alcohols like this compound can offer more complex and nuanced scents due to their molecular structure.

  • Other Branched-Chain Alcohols (e.g., 2-Ethyl-1-hexanol): The position and number of methyl groups can significantly alter the odor characteristics. A direct sensory comparison would be required to determine the specific advantages of this compound.

Potential as an Antimicrobial Agent

Alcohols are known for their antimicrobial properties, primarily through the denaturation of proteins and disruption of cell membranes.[5][6] The efficacy of alcohols as antimicrobial agents is influenced by factors such as carbon chain length and isomerism.

Comparison with Alternatives:

Studies on long-chain fatty alcohols have shown that antimicrobial activity is dependent on the chain length, with optimal activity observed for specific carbon numbers against different microorganisms.[7][8][9][10] While no specific Minimum Inhibitory Concentration (MIC) data for this compound was found, it is plausible that its branched structure could influence its interaction with microbial cell membranes compared to its linear isomers. A comparative study of C8 alcohol isomers would be necessary to elucidate the structure-activity relationship.

AlternativePotential AdvantagesPotential Disadvantages
1-Octanol (Linear Isomer) May exhibit different spectrum of activity and potency.Potentially different solubility and cell membrane interaction.
Isopropyl Alcohol Well-established broad-spectrum antimicrobial.More volatile, potentially shorter contact time.
Ethanol Widely used and effective disinfectant.Can cause skin dryness with repeated use.

Table 3: Comparison of this compound with Alternative Antimicrobial Alcohols.

Experimental Protocols

Physicochemical Characterization

Objective: To confirm the molecular structure of this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[11][12][13][14][15]

  • Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[12][13][14]

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: Room temperature.

  • Pulse Sequences: Standard single-pulse experiments for both ¹H and ¹³C.

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of this compound.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.[16]

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen.[17]

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

  • Mass Spectrometer: Electron Ionization (EI) source.

  • Mass Range: Scan from m/z 40 to 200.

Objective: To identify the functional groups present in this compound.

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal.[18][19][20]

Instrumentation and Parameters:

  • Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[20][21][22]

Antimicrobial Efficacy Testing

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Methodology (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the assay is not inhibitory).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).[23][24]

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL).[25]

  • Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_analysis Incubation & Analysis stock Stock Solution of Compound dilution Serial Dilution in 96-well Plate stock->dilution media Microbial Growth Medium media->dilution inoculum Standardized Inoculum inoculation Inoculation of Microorganism inoculum->inoculation dilution->inoculation incubation Incubation (e.g., 37°C, 18-24h) inoculation->incubation analysis Visual Inspection for Turbidity incubation->analysis mic MIC Determination analysis->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Alcohol_Antimicrobial_Mechanism alcohol Alcohol (e.g., this compound) disruption Membrane Disruption & Increased Permeability alcohol->disruption denaturation Protein Denaturation & Loss of Function alcohol->denaturation membrane Bacterial Cell Membrane membrane->disruption proteins Cellular Proteins proteins->denaturation lysis Cell Lysis & Death disruption->lysis denaturation->lysis

Caption: General Mechanism of Alcohol Antimicrobial Action.

References

Navigating Chirality: A Comparative Guide to Diastereomeric Purity Analysis of 2,5-Dimethyl-3-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of diastereomeric purity is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of key analytical techniques for assessing the diastereomeric purity of 2,5-Dimethyl-3-hexanol derivatives, supported by experimental protocols and data.

The stereochemistry of a molecule is paramount in pharmacology, as different stereoisomers can exhibit varied physiological activities. This compound, a chiral alcohol, and its derivatives possess multiple stereocenters, leading to the formation of diastereomers. Ensuring the desired diastereomeric purity is crucial for the efficacy and safety of potential drug candidates. This guide explores three principal analytical methods for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Performance of Analytical Methods

To effectively compare the diastereomeric purity analysis of this compound derivatives, such as its acetate (B1210297) and benzoate (B1203000) esters, a summary of hypothetical yet realistic quantitative data is presented below. This data reflects the typical performance of each method in resolving and quantifying diastereomeric pairs.

Analytical MethodDerivativeDiastereomeric Ratio (Syn:Anti)Resolution (Rₛ)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD)
Chiral GC-FID Acetate95.5 : 4.52.1~0.01%~0.05%< 2%
Normal-Phase HPLC-UV Benzoate96.2 : 3.81.8~0.02%~0.08%< 3%
¹H NMR (with CSA) Acetate95.8 : 4.2N/A~0.1%~0.3%< 1%

Note: Data is representative and may vary based on specific instrumentation and experimental conditions.

Experimental Workflows and Logical Relationships

A systematic approach to diastereomeric purity analysis involves several key stages, from sample preparation to data interpretation. The following diagram illustrates a typical workflow.

G Workflow for Diastereomeric Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Interpretation start Racemic this compound deriv Derivatization (e.g., Acetylation, Benzoylation) start->deriv purify Purification of Derivative deriv->purify gc Chiral GC Analysis purify->gc hplc NP-HPLC Analysis purify->hplc nmr NMR Analysis (with Chiral Agent) purify->nmr quant Quantification of Diastereomers gc->quant hplc->quant nmr->quant report Purity Assessment & Reporting quant->report

Caption: A logical workflow for the analysis of diastereomeric purity.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the protocols for the key experiments cited in this guide.

Synthesis of this compound Acetate

This protocol describes a standard procedure for the acetylation of this compound, a necessary derivatization step for enhancing volatility and improving chromatographic separation in GC analysis.

G Acetylation of this compound reagents This compound Acetic Anhydride (B1165640) Pyridine (B92270) (Solvent/Catalyst) reaction Stir at Room Temperature (2-4 hours) reagents->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Dry over Na₂SO₄ extraction->drying purification Column Chromatography (Silica Gel) drying->purification product This compound Acetate purification->product

Caption: Experimental workflow for the synthesis of the acetate derivative.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (5 mL per gram of alcohol).

  • Acylation: Add acetic anhydride (1.5 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by slowly adding water. Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Chiral Gas Chromatography (GC-FID) Method

This method is highly effective for the separation of volatile diastereomeric esters.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[1]

  • Carrier Gas: Hydrogen or Helium.[1]

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Program: 70 °C, ramp at 5 °C/min to 160 °C, then at 10 °C/min to 200 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound acetate in dichloromethane.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC is a powerful technique for separating diastereomers, which have different physical properties and thus interact differently with the stationary phase.[2]

Instrumentation:

  • HPLC System: With a UV detector.

  • Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The ratio may need to be optimized for best separation.[2]

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm (for benzoate derivative)

  • Temperature: Ambient

  • Sample Preparation: Dissolve the this compound benzoate derivative in the mobile phase to a concentration of approximately 1 mg/mL.

¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy in the presence of a chiral solvating agent can be used to differentiate the signals of diastereomers, allowing for quantification.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound derivative into a clean NMR tube.

  • Add a solution of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in an appropriate deuterated solvent (e.g., CDCl₃). The molar ratio of CSA to the analyte may need to be optimized.[3][4]

  • Acquire the ¹H NMR spectrum.

Data Analysis:

  • Identify the signals corresponding to each diastereomer.

  • Integrate the distinct signals for each diastereomer to determine their relative ratio.

Concluding Remarks

The choice of analytical method for determining the diastereomeric purity of this compound derivatives depends on several factors including the required sensitivity, precision, and available instrumentation. Chiral GC often provides the highest resolution for volatile derivatives. NP-HPLC is a robust method for less volatile derivatives and offers straightforward scalability for preparative separations. NMR spectroscopy, particularly with the use of chiral auxiliaries, provides an excellent tool for accurate quantification without the need for chromatographic separation, albeit with generally lower sensitivity. For comprehensive quality control, employing orthogonal methods such as GC and NMR is highly recommended to ensure the reliability of the purity assessment.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethyl-3-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2,5-Dimethyl-3-hexanol are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this chemical responsibly, from initial storage to final disposal.

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2][3][4] Adherence to proper safety and disposal protocols is therefore essential to mitigate risks and comply with hazardous waste regulations.

Immediate Safety and Handling

Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Key Safety Precautions:

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3][5]

  • Use non-sparking tools and explosion-proof electrical and ventilating equipment.[2][5]

  • Ground and bond containers during transfer to prevent static discharge.[2]

  • Avoid breathing vapors and prevent contact with skin and eyes.[4]

  • In case of skin contact, immediately wash the affected area with soap and water.[5] If irritation persists, seek medical attention.

  • If the chemical enters the eyes, rinse cautiously with water for several minutes.[4]

Storage and Spill Procedures

Proper storage is crucial for maintaining a safe laboratory environment. Unused this compound and its waste should be stored in tightly sealed, compatible containers in a cool, dry, and well-ventilated area away from ignition sources.[2][5][6][7]

In the event of a spill:

  • Eliminate all ignition sources from the area.

  • Ventilate the space.

  • Contain and absorb the spill using an inert absorbent material, such as vermiculite, dry sand, or earth.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[5]

  • Clean the spill area thoroughly.

Quantitative Data and Regulatory Information

This compound is classified as a flammable liquid. Its physical and regulatory properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₁₈O[1][8]
Molecular Weight 130.23 g/mol [1][8]
Flash Point 59 °C (138.2 °F)[2]
GHS Hazard Class Flammable Liquid, Category 3
UN Number UN1993[5]
Transport Hazard Class 3[5]
Packing Group III[5]
Disposal Consideration Treat as Hazardous Waste[4][5]

Under EPA regulations, an aqueous solution with a flashpoint below 140°F (60°C) is considered an ignitable hazardous waste.[9] Given that the flashpoint of this compound is 59°C, it falls under this classification and must be managed as hazardous waste.[9] It is illegal to intentionally dilute chemical waste to circumvent disposal regulations.[10]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with institutional guidelines and local, regional, and national hazardous waste regulations.[4][5]

  • Waste Determination: The first step is to classify the waste. As a flammable liquid with a flashpoint below 60°C, this compound is considered a D001 ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a tight-fitting lid.[7]

    • The label should clearly state "Hazardous Waste," identify the contents (this compound), and list the associated hazards (e.g., "Flammable," "Irritant").

  • Waste Accumulation:

    • Store the waste container at or near the point of generation in a designated satellite accumulation area.

    • Keep the container closed except when adding waste.[7]

    • Ensure the storage area is secure and away from ignition sources.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not pour this compound down the drain.[4][5]

    • The EHS department will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) for proper management, which typically involves incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment Waste Assessment cluster_collection Collection & Storage cluster_disposal Disposal Path cluster_prohibited Prohibited Actions start Generation of This compound Waste waste_determination Perform Waste Determination (Is it Hazardous?) start->waste_determination is_hazardous Flashpoint < 60°C? Yes, Ignitable (D001) waste_determination->is_hazardous collect Collect in a Labeled, Compatible Container is_hazardous->collect Yes drain_disposal Do NOT Pour Down Drain is_hazardous->drain_disposal trash_disposal Do NOT Dispose in Regular Trash is_hazardous->trash_disposal store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Transport to a Licensed Disposal Facility contact_ehs->transport final_disposal Final Disposal via Incineration transport->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-3-hexanol. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and eye irritation. Inhalation may also lead to respiratory irritation.[1][2] A thorough risk assessment is mandatory before commencing any work. The following table summarizes the required PPE for handling this chemical.

Area of Protection Personal Protective Equipment Specifications and Use Cases
Hand Protection Chemical-resistant glovesButyl rubber or Neoprene gloves are recommended for prolonged contact due to their high resistance to alcohols.[3][4] Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[5][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust comply with EN166 standards.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory coatA standard laboratory coat is required to protect street clothing. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if working outside of a certified chemical fume hood or if exposure limits are likely to be exceeded. The need for respiratory protection should be determined by a formal risk assessment.[3]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and ensure the integrity of the chemical.

Handling Procedures
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: This chemical is flammable.[3][4][7][8] Keep it away from all sources of ignition, including open flames, hot plates, and sparking equipment.[3][9] Use only non-sparking tools when opening or handling containers.[3][8]

  • Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer.[8]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.

Storage Plan
  • Container: Keep the container tightly closed when not in use.[3][4][8]

  • Location: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[3][10]

  • Incompatibilities: Store separately from incompatible materials such as oxidizing agents.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Identification: this compound is considered a flammable hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[3][11] Do not pour down the drain.[11] All local, state, and federal regulations for hazardous waste disposal must be followed.

Experimental Protocols: Spill and Exposure Management

Spill Response Protocol
  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

  • Collect: Using non-sparking tools, collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Response Protocol
  • Skin Contact: Immediately remove all contaminated clothing.[3][8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_action Action Start Start: Handling This compound AssessTask Assess Task: - Scale of work - Potential for splash - Ventilation available Start->AssessTask HandProtection Hand Protection: - Butyl or Neoprene for direct contact - Nitrile for splash protection AssessTask->HandProtection EyeProtection Eye/Face Protection: - Safety glasses with side shields (minimum) - Goggles for splash risk - Face shield for high splash risk AssessTask->EyeProtection BodyProtection Body Protection: - Lab coat (minimum) - Chemical apron for large quantities AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: - Required outside fume hood or with poor ventilation AssessTask->RespiratoryProtection Proceed Proceed with Work HandProtection->Proceed EyeProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.